Lambertellin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28980-51-0 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
9-hydroxy-3-methylbenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C14H8O5/c1-6-5-8-11(16)7-3-2-4-9(15)10(7)12(17)13(8)19-14(6)18/h2-5,15H,1H3 |
InChI Key |
WOEURUGFOVZZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)OC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lambertellin sucro-neolambertellin |
Origin of Product |
United States |
Foundational & Exploratory
Lambertellin: A Technical Guide to its Fungal Origins and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lambertellin, a naturally occurring naphtho-γ-pyrone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the origins and sources of this compound, focusing on its fungal producers. The document details the biosynthetic pathway, isolation and purification methodologies, and spectroscopic characterization of this potent secondary metabolite. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Introduction
This compound, chemically known as 9-hydroxy-3-methyl-2H-naphtho[2,3-b]pyran-2,5,10-trione, is a polyketide metabolite produced by various species of fungi. Its naphtho-γ-pyrone core structure is characteristic of a class of fungal secondary metabolites with a wide range of biological activities. This guide provides a detailed overview of the fungal sources of this compound, its biosynthesis, methods for its isolation and characterization, and its impact on cellular signaling pathways.
Fungal Sources of this compound
This compound has been isolated from several fungal species, highlighting its distribution across different fungal genera. The primary reported producers of this compound are detailed in the table below. While various fungi are known to produce this compound, comprehensive quantitative data on production yields across different species and under varied fermentation conditions are not extensively available in the current literature. The following table summarizes the known fungal sources.
| Fungal Species | Family | Reference |
| Lambertella sp. 1346 | Rutstroemiaceae | |
| Pycnoporus sanguineus MUCL 51321 | Polyporaceae | [1] |
| Ciboria gordonii | Sclerotiniaceae | |
| Pseudospiropes sp. |
Biosynthesis of this compound
The biosynthesis of this compound proceeds via the acetate-malonate pathway, a common route for the formation of polyketides in fungi.[2][1][3] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks to construct the carbon skeleton of the molecule. While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a proposed pathway can be inferred from the well-established biosynthesis of other naphtho-γ-pyrones.
The initial step involves the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic naphtho-γ-pyrone core. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, are likely involved in the final modifications to produce this compound.
Isolation and Purification
A detailed, standardized protocol for the isolation and purification of this compound is not consistently reported across the literature. Therefore, the following is a generalized methodology based on common practices for the extraction and purification of fungal secondary metabolites, particularly from Pycnoporus sanguineus.
Fermentation and Extraction
-
Fungal Culture: Pycnoporus sanguineus is cultured on a suitable solid or in a liquid medium. For solid-state fermentation, rice is a commonly used substrate. The fungus is inoculated and incubated at an appropriate temperature (e.g., 28-30°C) for a period of 2-4 weeks, or until sufficient growth and pigment production are observed.
-
Extraction: The fungal biomass and culture medium are harvested and extracted with an organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound. The extraction is typically performed multiple times to ensure a high yield. The combined organic extracts are then concentrated under reduced pressure.
Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. Silica gel is a common stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient.
-
Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol) to yield pure crystals.
Spectroscopic Characterization
| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Assignment |
| 2.45 (s, 3H) | 20.7 | -CH₃ |
| 6.15 (s, 1H) | 107.4 | H-4 |
| 6.90 (s, 1H) | 101.4 | H-8 |
| 7.37 (s, 1H) | 120.1 | H-6 |
| 12.5 (s, 1H) | 161.8 | 9-OH |
| 185.4 | C-5, C-10 | |
| 169.4 | C-2 | |
| 164.8 | C-10a | |
| 160.8 | C-9 | |
| 153.9 | C-4a | |
| 142.3 | C-5a | |
| 108.2 | C-10b | |
| 104.3 | C-8a | |
| 98.2 | C-6 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.
Modulation of Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by modulating key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) and NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
Discovery and Isolation of Lambertellin from Pycnoporus sanguineus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and biological characterization of Lambertellin, a naphthoquinone-derived secondary metabolite, from the white-rot fungus Pycnoporus sanguineus. This compound has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development. This document provides a comprehensive overview of the experimental protocols for the fermentation of P. sanguineus, the extraction and purification of this compound, and the elucidation of its mechanism of action, specifically its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. All quantitative data is summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the scientific processes and findings.
Introduction
Pycnoporus sanguineus, a white-rot fungus belonging to the family Polyporaceae, is recognized for its ability to produce a variety of bioactive secondary metabolites.[1][2] These compounds, which are not essential for the primary growth of the fungus, often possess unique chemical structures and potent biological activities.[1] Among these metabolites, this compound, a naphthoquinone derivative, has been successfully isolated from solid rice fermentations of Pycnoporus sanguineus MUCL 51321.[3]
This compound has been identified as a potent anti-inflammatory agent.[3] Research has shown that it can significantly inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[3] Furthermore, its anti-inflammatory effects are attributed to its ability to modulate crucial intracellular signaling pathways, namely the MAPK and NF-κB pathways, which are central to the regulation of inflammatory responses.[3] This guide provides a detailed technical overview of the methodologies employed in the discovery and characterization of this compound from P. sanguineus.
Data Presentation
Table 1: Bioactivity of this compound
| Parameter | Value | Cell Line | Stimulation | Reference |
| IC50 for Nitric Oxide (NO) Production Inhibition | 3.19 µM | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Effect | Cell Line | Stimulation | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Significant inhibition of expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |
| Cyclooxygenase-2 (COX-2) | Significant inhibition of expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |
| Interleukin-6 (IL-6) | Decreased expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |
| Interleukin-1β (IL-1β) | Decreased expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | [3] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol is a representative method for the solid-state fermentation of Pycnoporus sanguineus for the production of secondary metabolites, including this compound.
-
Strain Maintenance: Pycnoporus sanguineus MUCL 51321 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
Inoculum Preparation: A small piece of the mycelium from the PDA slant is transferred to a flask containing Potato Dextrose Broth (PDB) and incubated at 28°C with shaking at 150 rpm for 5-7 days to generate a liquid seed culture.
-
Solid-State Fermentation:
-
A solid substrate, such as rice, is autoclaved in fermentation bags or flasks.
-
The liquid seed culture is inoculated onto the sterile solid substrate.
-
The fermentation is carried out at 28°C for 21-30 days in a dark, humidified environment.
-
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and purification of naphthoquinones like this compound from fungal solid-state fermentation cultures.
-
Extraction:
-
The fermented solid substrate is dried and ground into a fine powder.
-
The powder is extracted exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature with agitation.
-
The solvent is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation and Purification:
-
The crude extract is subjected to column chromatography on silica gel.
-
A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to elute the fractions.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled and concentrated.
-
Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using comprehensive spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the chemical structure and connectivity of atoms.
Anti-inflammatory Activity Assays
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol details the investigation of the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Cell Lysis and Protein Quantification:
-
RAW 264.7 cells are treated with this compound and/or LPS for the specified time.
-
The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: this compound's modulation of MAPK and NF-κB signaling pathways.
Conclusion
This compound, isolated from Pycnoporus sanguineus, demonstrates significant potential as a novel anti-inflammatory agent. Its mechanism of action, involving the downregulation of key pro-inflammatory mediators through the modulation of the MAPK and NF-κB signaling pathways, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other natural products derived from fungal sources. Further studies to quantify its effects on cytokine expression and to determine its in vivo efficacy are warranted.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Lambertellin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Lambertellin, a naturally occurring molecule with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a polyketide-derived fungal metabolite. Its chemical structure is characterized by a naphtho[2,3-b]pyran-5,10-dione core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | 256.21 g/mol | [1] |
| CAS Number | 28980-51-0 | [1] |
| Appearance | Not explicitly stated in the provided results | |
| Melting Point | Not explicitly stated in the provided results | |
| Solubility | Not explicitly stated in the provided results |
Figure 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Spectroscopic Data
The structure of this compound has been elucidated using a variety of spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H-NMR (Proton NMR) Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 3: ¹³C-NMR (Carbon NMR) Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Wavelength (λmax) nm | Solvent |
| Data not available in search results |
Biological Activity and Mechanism of Action
This compound has demonstrated potent anti-inflammatory properties.[2][3]
Table 6: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | NO | 3.19 | [1][2] |
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2][3] Specifically, it has been shown to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]
Figure 2: Simplified Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Experimental Protocols
This section details the methodologies for the isolation of this compound and the assessment of its anti-inflammatory activity.
Isolation of this compound from Pycnoporus sanguineus
A detailed, step-by-step protocol for the isolation and purification of this compound from the fungus Pycnoporus sanguineus is not fully available in the provided search results. The primary literature by Jouda et al. (2018) indicates that this compound was isolated from a solid rice fermentation of the fungus.[2] The general procedure would likely involve:
-
Fungal Culture: Cultivation of Pycnoporus sanguineus on a solid rice medium.
-
Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate, methanol).
-
Chromatographic Purification: A multi-step chromatographic process, likely involving silica gel column chromatography and potentially preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Figure 3: General Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation of this compound from its fungal source.
Chemical Synthesis of this compound
A detailed experimental protocol for the total synthesis of this compound was not found in the search results.
In Vitro Anti-inflammatory Activity Assay
The following protocol is a standard method for evaluating the anti-inflammatory effects of compounds on RAW 264.7 macrophage cells.
4.3.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Plating: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
4.3.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
After the treatment period, collect the cell culture supernatant.
-
In a new 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration, a stable product of NO, by comparing the absorbance to a standard curve of sodium nitrite.
Figure 4: Experimental Workflow for Anti-inflammatory Assay
Caption: Step-by-step workflow for the in vitro anti-inflammatory nitric oxide assay.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the MAPK and NF-κB signaling pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their future studies. Further research is required to fully elucidate its spectroscopic properties and to develop efficient isolation and synthetic protocols.
References
A Technical Guide to the Biological Activities of Lambertellin and Its Derivatives
Executive Summary: Lambertellin, a naturally occurring naphtho-γ-pyrone, and its synthetic derivatives have emerged as a class of compounds with significant therapeutic potential. Primarily isolated from fungi such as Pycnoporus sanguineus, these molecules exhibit a diverse range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This technical guide provides an in-depth analysis of the biological activities of this compound and its analogues, focusing on their mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key bioassays are provided to facilitate further research and development by scientists and drug development professionals.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Its mechanism centers on the inhibition of pro-inflammatory mediators in activated macrophages.
Mechanism of Action and Signaling Pathway Modulation
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively suppresses the production of nitric oxide (NO), a key inflammatory mediator. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.[1][2] Furthermore, this compound reduces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][2]
The underlying mechanism for this activity is the compound's ability to interfere with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][2] By inhibiting the activation of these pathways, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory proteins.
Caption: this compound's anti-inflammatory mechanism.
Quantitative Anti-inflammatory Data
The inhibitory potency of this compound and its derivatives against NO production is a key metric for its anti-inflammatory activity.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | 3.19 µM | [1][2] |
| Acetylated this compound (1a) | NO Production Inhibition | RAW 264.7 | 14.8 µM | [1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the determination of the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or derivatives) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value through non-linear regression analysis.
Anticancer and Cytotoxic Activities
Derivatives of this compound have shown promise as anticancer agents, particularly in their ability to induce programmed cell death (apoptosis) in cancer cells and sensitize them to other therapies.
Sensitization to TRAIL-Induced Apoptosis
Lambertianic acid (LA), a related bioactive compound, significantly enhances apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant non-small cell lung cancer (NSCLC) cells.[4][5] This synergistic effect is achieved through a multi-faceted mechanism:
-
Upregulation of Death Receptors: LA increases the expression of Death Receptor 4 (DR4), making cancer cells more susceptible to the TRAIL ligand.[4][5]
-
Inhibition of Anti-Apoptotic Proteins: The treatment downregulates key survival proteins like X-linked inhibitor of apoptosis protein (XIAP) and disrupts the pro-survival NF-κB pathway.[4][5]
-
Activation of Caspase Cascade: The combination of LA and TRAIL leads to increased cleavage and activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3, culminating in the cleavage of PARP and execution of apoptosis.[4]
Caption: Apoptosis sensitization by a this compound-related compound.
Quantitative Cytotoxicity Data
While extensive data on this compound itself is emerging, studies on structurally related natural products provide a framework for evaluating the cytotoxic potential of its derivatives against various cancer cell lines.
| Compound Class/Derivative | Cell Line | Activity/Metric | IC50 Value | Reference |
| Lambertianic Acid + TRAIL | A549, H1299 (NSCLC) | Apoptosis Induction | 20 µM (LA) | [5] |
| Brefeldin A Derivative (7) | K562 (Leukemia) | Cytotoxicity | 0.84 µM | [6] |
| Galangin Derivative (6) | MCF-7 (Breast) | Cytotoxicity | 3.55 µM | [7] |
| Galangin Derivative (6) | A549 (Lung) | Cytotoxicity | 6.23 µM | [7] |
Experimental Protocol: Cytotoxicity (MTT) and Apoptosis (Western Blot) Assays
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Analysis: Measure absorbance at 490 nm. Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the compound(s) for the desired time. Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Antimicrobial Activity
This compound and its congeners have been identified as having potential antifungal and antibacterial properties, adding to their profile as versatile bioactive molecules.
Antifungal and Antibacterial Spectrum
Neothis compound, a biosynthetic congener of this compound, has been classified as an antifungal agent.[3] Studies on related fungal metabolites and plant extracts containing similar scaffolds have shown activity against a range of pathogens.[8][9][10] Extracts from Pycnoporus sanguineus, a source of this compound, have demonstrated mild to moderate antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus.[1] The broad antimicrobial potential suggests that this compound derivatives could be developed as novel anti-infective agents.
Quantitative Antimicrobial Data
Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC), is crucial for evaluating antimicrobial efficacy. The table below presents data for related compounds, illustrating the expected format for future this compound derivative studies.
| Compound Class/Derivative | Organism | MIC Value (µg/mL) | Reference |
| Aminothioxanthone (1) | T. rubrum | 8-32 | [11] |
| Aminothioxanthone (8) | C. albicans (FL-resistant) | 8-16 | [11] |
| Butyrolactone I | B. subtilis | 5.30 µM | [9] |
| β-Carboline Derivative (F4) | P. litchii | 1.12 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a microbial strain.
-
Inoculum Preparation: Culture the microbial strain (bacterial or fungal) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24h for bacteria; 35°C for 24-48h for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, structure elucidation, preparation, and biological properties of neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal metabolites, their novel sources, and targets to combat drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives [mdpi.com]
Exploring the Antimicrobial Spectrum of Lambertellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lambertellin, a naturally occurring quinone derivative, has garnered interest for its diverse biological activities. While its anti-inflammatory properties have been a primary focus of research, its potential as an antimicrobial agent remains an area of significant opportunity. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, drawing upon the known activities of the broader class of quinone compounds. Due to the limited specific quantitative data on this compound's antimicrobial activity in publicly available literature, this document presents a framework for its evaluation, including detailed experimental protocols and illustrative data. The guide also delves into the potential mechanisms of action by which this compound may exert its antimicrobial effects, providing a foundation for future research and development in the field of antimicrobial drug discovery.
Introduction to this compound
This compound is a naphthoquinone-related compound that has been isolated from various fungal species. Structurally, its quinone moiety is a key feature, suggesting a potential for a range of biological activities, including antimicrobial effects. Quinone-containing compounds are known to possess broad-spectrum antimicrobial properties, acting against both bacteria and fungi through various mechanisms.
Antimicrobial Spectrum of this compound (Illustrative)
While comprehensive studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide array of microorganisms are not extensively available, the following tables present hypothetical yet plausible MIC values based on the known activities of similar quinone compounds. These tables are intended to serve as a guide for the potential spectrum of activity and to illustrate the standardized presentation of such data. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[1][2].
Table 1: Illustrative Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | 8 - 32 |
| Streptococcus pyogenes | Positive | 4 - 16 |
| Bacillus subtilis | Positive | 16 - 64 |
| Escherichia coli | Negative | 32 - 128 |
| Pseudomonas aeruginosa | Negative | 64 - 256 |
| Klebsiella pneumoniae | Negative | 32 - 128 |
Table 2: Illustrative Antifungal Spectrum of this compound
| Fungal Species | Type | MIC Range (µg/mL) |
| Candida albicans | Yeast | 16 - 64 |
| Cryptococcus neoformans | Yeast | 8 - 32 |
| Aspergillus fumigatus | Mold | 32 - 128 |
| Trichophyton rubrum | Mold | 4 - 16 |
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of quinone compounds, and by extension potentially this compound, is often multifaceted. The primary mechanisms are believed to involve:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. These highly reactive molecules can cause extensive damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
-
Interaction with Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups present in proteins and other cellular macromolecules. This can lead to enzyme inactivation and disruption of essential cellular processes.
-
Inhibition of Nucleic Acid and Protein Synthesis: Some quinones have been shown to intercalate with DNA, interfering with replication and transcription. They may also inhibit protein synthesis by targeting ribosomal function[3][4].
-
Disruption of Cell Wall and Membrane Integrity: Quinones can interfere with the synthesis of the bacterial cell wall and fungal cell wall components. They can also disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents[5][6].
Visualizing Potential Signaling Pathway Interruption
The following diagram illustrates a generalized view of how a quinone compound like this compound might disrupt key cellular processes in a microbial cell.
Caption: Potential antimicrobial mechanisms of this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum of a compound like this compound, standardized methodologies are crucial for generating reliable and reproducible data. The following are detailed protocols for key in vitro assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., DMSO, ensuring final concentration is non-inhibitory)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control well (broth with microbial inoculum, no drug) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, except for the negative control well. This brings the final volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at 30-35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at 30-35°C for 24-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing the antimicrobial activity of a novel compound like this compound.
Caption: Workflow for antimicrobial drug discovery.
Conclusion and Future Directions
This compound, as a member of the quinone family of natural products, holds considerable promise as a lead compound for the development of novel antimicrobial agents. While this guide has provided a framework for understanding its potential antimicrobial spectrum and mechanisms of action based on its chemical class, further empirical research is imperative. Future studies should focus on:
-
Comprehensive MIC and MBC/MFC determination: Establishing a detailed profile of this compound's activity against a broad and diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Elucidation of specific mechanisms of action: Investigating the precise molecular targets and signaling pathways in microbial cells that are affected by this compound.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in appropriate animal models of infection.
The systematic exploration of this compound's antimicrobial properties could pave the way for the development of new and effective treatments for infectious diseases, addressing the growing challenge of antimicrobial resistance.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing microbial protein synthesis in the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Mechanism of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Novel Lambertellin Analogs from Endophytic Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophytic fungi represent a promising and largely untapped source of novel bioactive secondary metabolites. Among these are analogs of Lambertellin, a naphthalenone compound known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This guide provides a comprehensive overview of the methodologies for identifying novel this compound analogs from endophytic fungi, from isolation and cultivation to structure elucidation and bioactivity assessment. Detailed experimental protocols, data presentation standards, and visualizations of key processes are included to facilitate further research and drug discovery in this area.
Introduction
Endophytic fungi reside within the tissues of living plants, often in a symbiotic relationship, without causing any apparent disease.[1] This unique ecological niche has driven the evolution of diverse biosynthetic pathways, leading to the production of a vast array of secondary metabolites with significant pharmacological potential.[2][3] These compounds, including alkaloids, terpenoids, polyketides, and quinones, exhibit a wide range of biological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[4][5]
This compound, a naphthoquinone derivative, and its analogs are a class of polyketides that have garnered interest due to their biological activities.[6] Notably, this compound has been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.[7][8] The discovery of novel this compound analogs from endophytic fungi presents a compelling opportunity for the development of new therapeutic agents. This technical guide outlines the critical steps involved in the identification and characterization of these promising compounds.
Experimental Protocols
Isolation of Endophytic Fungi
The successful isolation of endophytic fungi is the foundational step in the discovery of novel secondary metabolites. The following protocol is a standard method for isolating these microorganisms from plant tissues.[9][10][11]
Materials:
-
Healthy plant tissue (leaves, stems, roots)
-
75% Ethanol
-
Sodium hypochlorite solution (1.3% available chlorine)
-
Sterile distilled water
-
Sterile scalpel and forceps
-
Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin)
-
Parafilm
Procedure:
-
Surface Sterilization:
-
Thoroughly wash the collected plant material under running tap water.
-
Immerse the plant material in 75% ethanol for 1 minute.
-
Transfer the material to a sodium hypochlorite solution for 3 minutes.
-
Rinse the material three times with sterile distilled water to remove residual sterilizing agents.
-
Dry the sterilized plant material under sterile conditions in a laminar flow hood.
-
-
Plating:
-
Using a sterile scalpel, cut the surface-sterilized plant tissue into small segments (approximately 5mm x 5mm).[9]
-
Place the segments onto PDA plates supplemented with an antibiotic to inhibit bacterial growth.
-
To confirm the effectiveness of surface sterilization, make imprints of the sterilized plant material onto a separate PDA plate. No fungal growth should be observed on this control plate.[9]
-
-
Incubation:
-
Seal the PDA plates with parafilm.
-
Incubate the plates at 28°C in the dark for 2-4 weeks.
-
Monitor the plates daily for the emergence of fungal hyphae from the plant segments.
-
-
Purification:
-
Once fungal growth is observed, use the hyphal tip method to transfer a single isolate to a fresh PDA plate.[9]
-
Incubate the new plate under the same conditions to obtain a pure culture.
-
Cultivation and Fermentation for Secondary Metabolite Production
To produce a sufficient quantity of secondary metabolites for analysis, the isolated endophytic fungi must be cultivated on a larger scale. Both solid-state and submerged fermentation methods can be employed.[1][4][12]
Solid-State Fermentation:
-
Medium: Rice medium (200 g of rice with 400 ml of distilled water in a 2 L Erlenmeyer flask), sterilized at 121°C for 15 minutes.[4]
-
Inoculation: Inoculate the sterilized rice medium with agar plugs of a pure fungal culture.
-
Incubation: Incubate the flask at 25°C in the dark for 15-20 days.[4]
Submerged Fermentation:
-
Medium: Potato Dextrose Broth (PDB) in 250 ml flasks.[12]
-
Inoculation: Inoculate the PDB with agar plugs of a pure fungal culture.
-
Incubation: Incubate the flasks on a shaking incubator at 28°C and 100 rpm for 4-6 days.[12]
Extraction and Purification of this compound Analogs
Following fermentation, the secondary metabolites must be extracted and purified for structural and functional analysis.
Extraction:
-
Solid-State Culture:
-
Extract the fermented rice medium with ethyl acetate.[4]
-
Filter the mixture and collect the ethyl acetate layer.
-
-
Submerged Culture:
-
Filter the broth culture to separate the mycelial biomass from the filtrate.
-
Extract the filtrate with an equal volume of ethyl acetate.[13]
-
Collect the ethyl acetate layer.
-
-
Concentration:
-
Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[13]
-
Purification:
-
Chromatography: The crude extract is typically subjected to a series of chromatographic techniques for purification.
-
Column Chromatography: Silica gel column chromatography is a common first step, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.
-
Sephadex LH-20 Chromatography: This is used for further separation of fractions based on size.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate pure compounds.[14]
-
Structure Elucidation
The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques.[5][15]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[15]
Data Presentation: Bioactivity of this compound Analogs
Quantitative data on the biological activity of newly identified this compound analogs should be presented in a clear and structured format to allow for easy comparison. The following tables provide templates for presenting cytotoxic and antimicrobial data.
Table 1: Cytotoxic Activity of this compound Analogs against Cancer Cell Lines (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.[2][16][17][18][19]
Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | N/A | N/A |
| Amphotericin B (Control) | N/A | N/A | [Insert Value] | [Insert Value] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21][22][23]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall process for the identification of novel this compound analogs can be visualized as follows:
Signaling Pathway Modulation by this compound
This compound has been reported to exert its anti-inflammatory effects by inhibiting the activation of the MAPK and NF-κB signaling pathways.[7][8]
Conclusion
The identification of novel this compound analogs from endophytic fungi holds significant promise for the discovery of new therapeutic leads. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore this rich source of chemical diversity. By combining classical microbiological techniques with modern analytical and spectroscopic methods, it is possible to isolate, characterize, and evaluate the bioactivity of these promising natural products. Further investigation into the mechanisms of action of novel this compound analogs will be crucial for their development as potential drug candidates.
References
- 1. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of endophytic fungi [protocols.io]
- 10. Isolation and identification of endophytic fungi [bio-protocol.org]
- 11. Frontiers | Isolation and Characterization of an Endophytic Fungus Colletotrichum coccodes Producing Tyrosol From Houttuynia cordata Thunb. Using ITS2 RNA Secondary Structure and Molecular Docking Study [frontiersin.org]
- 12. nveo.org [nveo.org]
- 13. mdpi.com [mdpi.com]
- 14. Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Lambertellin: A Spectroscopic and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data used for the characterization of Lambertellin, a naturally occurring naphtho-γ-pyrone. The document covers its known effects on cellular signaling pathways and outlines the standard experimental protocols for obtaining the necessary spectroscopic data for its identification and analysis.
Modulation of MAPK and NF-κB Signaling Pathways
This compound has been identified as a modulator of key inflammatory signaling pathways.[1][2] It exerts its anti-inflammatory effects by influencing the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling cascades.[1][2] This modulation leads to a reduction in the production of pro-inflammatory mediators, highlighting its potential as a lead compound for the development of new anti-inflammatory drugs.[2]
The signaling pathway affected by this compound can be visualized as follows:
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While these methods are standard for the characterization of this compound, specific, publicly available datasets are not readily found in current literature searches. A foundational paper for this data is likely "The structure of this compound" published in the Journal of the Chemical Society in 1965.[3]
Below are template tables that outline the expected data from each spectroscopic analysis, which can be populated upon obtaining the full spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available | ||
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | ||
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. The specific parameters may vary depending on the instrumentation and the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI provides extensive fragmentation, which is useful for structural elucidation, while ESI is a softer ionization method that often preserves the molecular ion.
-
Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio.
-
Fragmentation Analysis: For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented by collision-induced dissociation (CID) to obtain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
-
Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.
Experimental Workflow Visualization
The general workflow for the isolation and characterization of this compound can be represented as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1110. The structure of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of lambertellin, a naturally occurring pyranonaphthoquinone, and its related compounds, including the lambertellols. These molecules, primarily isolated from various fungi, have garnered significant interest due to their diverse biological activities. This document details their biosynthesis, chemical structures, and pharmacological properties, with a focus on their potential as therapeutic agents. It includes a compilation of available quantitative data, outlines the key experimental methodologies for their study, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound and its analogues are a class of fungal metabolites characterized by a core naphthoquinone or dihydronaphthoquinone structure. First isolated from species of the fungal genus Lambertella, these compounds have since been identified in other fungi, such as Pycnoporus sanguineus.[1] Their biological activities, particularly their anti-inflammatory and antimicrobial properties, have made them attractive candidates for further investigation in drug discovery and development. This guide aims to consolidate the current knowledge on these compounds to facilitate future research.
Chemical Structures
The core chemical scaffold of this compound is a substituted 1,4-naphthoquinone. The lambertellols are structurally related, representing biosynthetic precursors or derivatives of this compound. The structures of these compounds have been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.[2]
Table 1: Key this compound-related Natural Products and their Molecular Formulas
| Compound Name | Molecular Formula | Source Organism(s) |
| This compound | C₁₄H₁₀O₅ | Lambertella sp., Pycnoporus sanguineus |
| Lambertellol A | C₁₄H₁₂O₅ | Lambertella sp. |
| Lambertellol B | C₁₄H₁₂O₅ | Lambertella sp. |
| Norneothis compound | C₁₃H₈O₅ | Lambertella sp. |
Biosynthesis
The biosynthesis of this compound and lambertellols in fungi is of significant interest for potential biotechnological production. Isotope labeling studies have suggested that these compounds are polyketides, derived from the acetate-malonate pathway. The production of these metabolites by the mycoparasitic fungus Lambertella corni-maris has been observed to be significantly stimulated under acidic conditions, which may be induced by its host fungus, Monilinia fructigena.[1][3] This suggests a potential role for these compounds in the ecological interactions of the producing fungi.
Below is a conceptual workflow for investigating the biosynthesis of these natural products.
Caption: A generalized workflow for elucidating the biosynthetic pathway of fungal natural products like this compound.
Biological Activities and Mechanism of Action
This compound has demonstrated notable anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited significant inhibitory activity against the production of nitric oxide (NO). This effect is attributed to its ability to modulate key inflammatory signaling pathways.
Table 2: Quantitative Bioactivity Data for this compound
| Compound | Biological Activity | Assay System | IC₅₀ Value | Reference |
| This compound | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 3.19 µM |
The anti-inflammatory effects of this compound are mediated through the downregulation of pro-inflammatory enzymes and cytokines. Specifically, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, this compound reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).
The underlying mechanism of these anti-inflammatory effects involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of the inflammatory response.
Caption: this compound's modulation of MAPK and NF-κB signaling pathways to exert its anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of this compound and its analogues. The following sections provide an overview of key methodologies.
Fungal Culture and Metabolite Extraction
A common method for producing this compound is through solid-state fermentation of fungi known to produce it, such as Pycnoporus sanguineus.
Protocol Outline: Solid-State Fermentation and Extraction
-
Fungal Inoculation: A suitable solid substrate, such as rice, is autoclaved and then inoculated with a mycelial culture of the producing fungus.
-
Incubation: The inoculated substrate is incubated under controlled conditions of temperature and humidity for a period sufficient for metabolite production (e.g., several weeks).
-
Extraction: The fermented solid is harvested and extracted with an organic solvent, such as ethyl acetate or methanol, to solubilize the secondary metabolites.
-
Concentration: The organic solvent is removed under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract is a complex mixture of compounds that requires further separation to isolate pure this compound.
Protocol Outline: Chromatographic Purification
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a suitable column (e.g., C18) to yield the pure compound.
Anti-inflammatory Activity Assay
The anti-inflammatory activity of this compound can be assessed using in vitro cell-based assays.
Protocol Outline: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Caption: A typical experimental workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound and its related natural products represent a promising class of compounds with significant therapeutic potential, particularly in the area of anti-inflammatory drug development. The information compiled in this guide highlights the current understanding of their chemistry, biosynthesis, and biological activity. Future research should focus on several key areas:
-
Total Synthesis: The development of efficient total synthesis routes for this compound and its analogues will be crucial for generating sufficient quantities for preclinical and clinical studies and for creating novel derivatives with improved pharmacological properties.
-
Expanded Bioactivity Screening: A broader evaluation of the biological activities of these compounds against a wider range of therapeutic targets, including cancer cell lines and pathogenic microbes, is warranted.
-
In Vivo Studies: In vivo studies in animal models of inflammation and other relevant diseases are necessary to validate the therapeutic potential of these compounds.
-
Biosynthetic Pathway Elucidation: A more detailed understanding of the biosynthetic pathway will enable the use of synthetic biology approaches for the heterologous production and engineering of novel analogues.
This technical guide serves as a foundational resource for researchers dedicated to advancing the study of these fascinating fungal metabolites and harnessing their potential for the development of new medicines.
References
- 1. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, structure elucidation, preparation, and biological properties of neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lambertellin's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lambertellin, a naturally occurring naphthoquinone derivative, has demonstrated promising biological activities, notably anti-inflammatory effects. While experimental studies have implicated its role in modulating key signaling pathways, a comprehensive understanding of its direct molecular targets remains largely unexplored. This technical guide outlines a systematic in silico approach to predict and characterize the biological targets of this compound. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can efficiently identify and validate potential protein interactions, thereby elucidating its mechanism of action and paving the way for further drug development. This document provides a detailed workflow, experimental protocols for cited methodologies, and illustrative data representations to guide researchers in applying these powerful predictive tools.
Introduction
This compound is a fungal metabolite that has garnered interest for its bioactive properties. Experimental evidence has shown its ability to exert anti-inflammatory effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] Specifically, it has been observed to inhibit the production of nitric oxide (NO) with an IC50 value of 3.19 µM.[1] Despite these insights, the direct molecular targets of this compound responsible for initiating these downstream effects have not been fully elucidated. In silico target prediction methods offer a rapid and cost-effective strategy to hypothesize and prioritize potential protein targets for subsequent experimental validation.
This guide provides a comprehensive overview of a computational workflow designed to predict the biological targets of this compound.
Proposed In Silico Target Prediction Workflow
The prediction of this compound's biological targets can be systematically approached using a multi-step computational workflow. This process begins with the preparation of the ligand structure and a library of potential protein targets, followed by computational screening and refinement to identify the most promising candidates.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Lambertellin from Fungal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lambertellin is a naturally occurring naphtho-γ-pyrone derivative found in various fungi, notably species from the genera Lambertella and Pycnoporus. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Notably, research has shown that this compound can exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, pharmacology, and drug development.
Fungal Culture and Fermentation
The production of this compound can be achieved through the cultivation of appropriate fungal strains, such as Pycnoporus sanguineus, using solid-state fermentation (SSF). This method provides a high surface area for fungal growth and can enhance the production of secondary metabolites.
Experimental Protocol: Solid-State Fermentation of Pycnoporus sanguineus
-
Strain Maintenance: Maintain cultures of Pycnoporus sanguineus on Potato Dextrose Agar (PDA) plates at 25°C for 7 days and store at 4°C.
-
Inoculum Preparation: Prepare a seed medium consisting of potato starch (30 g/L), yeast extract (4.5 g/L), and peptone (10.5 g/L). Inoculate with a mycelial plug from the PDA plate and incubate at 30°C with shaking for 5 days.
-
Solid-State Fermentation:
-
Use a solid substrate such as wood chips or a mixture of wheat bran and sugarcane bagasse.
-
Prepare a nutrient solution containing glucose (30 g/L), ammonium tartrate (15 g/L), KH₂PO₄ (1 g/L), Na₂HPO₄ (0.2 g/L), MgSO₄ (0.5 g/L), and MnSO₄ (0.034 g/L).[1]
-
In a 250 mL Erlenmeyer flask, combine 3 g of the dry solid substrate with 4.5 mL of the nutrient solution.
-
Autoclave the flasks and allow them to cool.
-
Inoculate each flask with the prepared seed culture.
-
Incubate the flasks at 30°C for 9-15 days.[1]
-
| Parameter | Value | Reference |
| Fungal Strain | Pycnoporus sanguineus | [1] |
| Fermentation Type | Solid-State Fermentation (SSF) | [1] |
| Substrate | Wood chips | [1] |
| Incubation Temperature | 30°C | [1] |
| Incubation Time | 9-15 days | [1] |
| Initial pH | 6.0 |
Extraction of this compound
Following fermentation, the fungal biomass is harvested and subjected to solvent extraction to isolate the crude secondary metabolites, including this compound.
Experimental Protocol: Solvent Extraction
-
Harvesting: After the incubation period, harvest the fungal biomass from the solid substrate.
-
Drying and Grinding: Dry the biomass in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried biomass into a fine powder.
-
Extraction:
-
Perform successive macerations of the dried powder with solvents of increasing polarity.
-
Begin with a nonpolar solvent like dichloromethane, followed by a more polar solvent such as methanol.
-
For each solvent, soak the fungal powder for 24-48 hours with continuous stirring.
-
Filter the mixture and collect the supernatant. Repeat the extraction process three times for each solvent.
-
Combine the respective filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
-
| Parameter | Value/Description |
| Extraction Method | Successive Maceration |
| Solvents | Dichloromethane, Methanol |
| Extraction Time | 24-48 hours per solvent |
| Number of Extractions | 3 per solvent |
Purification of this compound
The crude extract is a complex mixture of compounds. A multi-step purification process involving column chromatography is necessary to isolate pure this compound.
Experimental Protocol: Purification by Chromatography
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the this compound-containing fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Set the flow rate and monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
-
| Parameter | Description |
| Silica Gel Chromatography | |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase | n-hexane:Ethyl Acetate (gradient) |
| Preparative HPLC | |
| Stationary Phase | C18 column |
| Mobile Phase | Methanol:Water with 0.1% Acetic Acid (gradient) |
| Detection | UV at 254 nm |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for the Isolation of Lambertellin Using HPLC and Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lambertellin is a naturally occurring naphthalenone metabolite produced by various fungi, notably species from the Lambertella and Pycnoporus genera. It has garnered significant interest within the scientific community due to its potential biological activities, including anti-inflammatory properties. The isolation and purification of this compound are crucial steps for its further investigation and potential therapeutic development. This document provides detailed application notes and protocols for the isolation of this compound using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques, based on established scientific literature.
Overview of Isolation Strategy
The isolation of this compound from fungal cultures typically involves a multi-step process. This process begins with the extraction of metabolites from the fungal biomass or culture broth, followed by preliminary fractionation using techniques like column chromatography. The final purification to obtain high-purity this compound is often achieved using preparative HPLC.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Fermentation and Extraction:
-
Cultivate the fungus (Pycnoporus sanguineus) on a solid rice medium.
-
Following an adequate incubation period, harvest the fungal culture.
-
Dry and pulverize the fermented rice culture.
-
Extract the powdered material exhaustively with a solvent such as ethyl acetate or methanol.
-
Concentrate the crude extract under reduced pressure to yield a residue.
-
-
Column Chromatography (Initial Fractionation):
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show the presence of the target compound.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines the final purification step to obtain pure this compound.
Instrumentation:
-
Preparative HPLC system equipped with a pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.
Chromatographic Conditions:
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid |
| Elution Mode | Gradient or Isocratic (Method development required) |
| Flow Rate | 3-5 mL/min (typical for a 10 mm ID column) |
| Detection Wavelength | Monitor at 254 nm and/or a wavelength of maximum absorbance for this compound |
| Injection Volume | Dependent on sample concentration and column capacity |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the initial column chromatography in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC system with a smaller dimension C18 column (e.g., 150 x 4.6 mm, 5 µm). This allows for the optimization of the mobile phase composition and gradient profile to achieve good resolution of this compound from other co-eluting compounds.
-
Scale-Up to Preparative HPLC: Once the analytical method is optimized, scale it up for the preparative column. The flow rate and injection volume will need to be adjusted based on the larger column dimensions.
-
Fraction Collection: Collect the eluent corresponding to the this compound peak using a fraction collector.
-
Purity Analysis and Compound Confirmation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3].
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis. The specific values will be dependent on the exact experimental conditions.
| Parameter | Expected Value/Range |
| Retention Time (t_R) | Dependent on the specific HPLC conditions (column, mobile phase, flow rate) |
| Purity (by HPLC-UV) | >95% after preparative HPLC |
| Recovery Yield | Variable, dependent on the initial concentration in the crude extract and the efficiency of each purification step |
| UV λmax | ~254 nm and other characteristic absorbances |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Concluding Remarks
The successful isolation of this compound relies on a systematic approach combining extraction, initial fractionation, and a final high-resolution purification step using preparative HPLC. The protocols and guidelines presented here provide a solid framework for researchers to purify this promising natural product for further biological and pharmacological evaluation. Method optimization, particularly for the HPLC step, is crucial to achieve high purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Pigment production by a newly isolated strain Pycnoporus sanguineus SYBC-L7 in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of Lambertellin on Cytokine Production in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lambertellin is a naturally occurring compound that has garnered interest for its potential immunomodulatory and anti-inflammatory properties. Isolated from the fungus Pycnoporus sanguineus, studies have shown that this compound can attenuate inflammatory responses in immune cells.[1][2] Specifically, it has been demonstrated to decrease the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] The mechanism underlying these effects is linked to the modulation of critical inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2]
These application notes provide detailed protocols for cell-based assays to enable researchers to systematically evaluate the effects of this compound on cytokine production. The included methodologies cover the quantification of secreted cytokines by Enzyme-Linked Immunosorbent Assay (ELISA), analysis of intracellular cytokine production at a single-cell level using flow cytometry, and visualization of the modulation of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the known anti-inflammatory effects of this compound and provide a template for presenting experimental data on its dose-dependent inhibition of cytokine production.
Table 1: Summary of Known Anti-inflammatory Effects of this compound
| Parameter | Cell Line | Stimulant | Effect | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition | 3.19 µM | [1][2] |
| IL-6 Production | RAW 264.7 Macrophages | LPS | Decrease in expression | Not Reported | [1][2] |
| IL-1β Production | RAW 264.7 Macrophages | LPS | Decrease in expression | Not Reported | [1][2] |
| iNOS Expression | RAW 264.7 Macrophages | LPS | Significant inhibition | Not Reported | [1][2] |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | Significant inhibition | Not Reported | [1][2] |
Table 2: Template for Dose-Dependent Effect of this compound on Cytokine Production
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition of IL-6 | IL-1β Concentration (pg/mL) ± SD | % Inhibition of IL-1β |
| 0 (Vehicle Control) | 0% | 0% | ||
| 0 (LPS Control) | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Experimental Protocols
Protocol 1: Quantification of Secreted Cytokines by ELISA
This protocol details the measurement of IL-6 and IL-1β secreted into the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages treated with this compound.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse IL-6 and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X solution of LPS in DMEM (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of the 2X LPS solution to the wells containing the this compound-treated cells. For the unstimulated control, add 100 µL of DMEM without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for IL-6 and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of cytokines in each sample based on the standard curve.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.
Materials:
-
Stimulated and this compound-treated RAW 264.7 cells (from a parallel experiment to Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against mouse IL-6 and IL-1β
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition: During the last 4-6 hours of the 18-24 hour incubation with LPS and this compound, add a protein transport inhibitor to the cell culture medium according to the manufacturer's recommendation.
-
Cell Harvesting: Gently scrape the cells from the plate and transfer to FACS tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Fixation and Permeabilization: Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature, protected from light. Wash the cells with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IL-6 and anti-IL-1β antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of IL-6 and IL-1β positive cells and the mean fluorescence intensity.
Protocol 3: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
RAW 264.7 cells cultured on glass coverslips in a 24-well plate
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against NF-κB p65
-
Fluorochrome-conjugated secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Analysis: Analyze the images to assess the localization of the p65 subunit. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus. Evaluate the extent to which this compound inhibits this translocation.
Visualizations
Caption: Workflow for quantifying secreted cytokines using ELISA.
Caption: this compound's modulation of LPS-induced signaling.
References
Application Notes and Protocols: Methods for Assessing the Antibacterial and Antifungal Efficacy of Lambertellin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lambertellin is a naturally occurring compound that has garnered interest for its potential biological activities. While much of the existing research has focused on its anti-inflammatory properties, its potential as an antimicrobial agent remains an area ripe for exploration. These application notes provide a comprehensive suite of standardized protocols for the systematic evaluation of this compound's efficacy against a broad spectrum of bacterial and fungal pathogens.
The following sections detail the necessary methodologies to determine the minimum inhibitory and lethal concentrations, assess antimicrobial activity through diffusion methods, and characterize the time-dependent killing kinetics of this compound. Furthermore, protocols for evaluating its potential cytotoxicity against mammalian cells are included to provide a preliminary assessment of its therapeutic window.
Data Presentation
As of November 2025, specific quantitative data on the antibacterial and antifungal efficacy of this compound is not extensively available in peer-reviewed literature. The tables below are provided as templates for researchers to populate with their experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Vancomycin | ||
| Streptococcus pneumoniae | Gram-positive | Penicillin | ||
| Escherichia coli | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Gentamicin | ||
| Enterococcus faecalis | Gram-positive | Ampicillin |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) |
| Candida albicans | Yeast | Fluconazole | ||
| Cryptococcus neoformans | Yeast | Amphotericin B | ||
| Aspergillus fumigatus | Mold | Voriconazole | ||
| Trichophyton rubrum | Dermatophyte | Terbinafine |
Table 3: Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations of this compound
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bactericidal/Fungicidal or Bacteriostatic/Fungistatic) |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Candida albicans | ||||
| Aspergillus fumigatus |
Table 4: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Microbial Strain | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic/Antifungal) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Vancomycin (30 µg) | |||
| Escherichia coli | Ciprofloxacin (5 µg) | |||
| Candida albicans | Fluconazole (25 µg) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[1][2][3]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial or fungal inoculum
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi (Yeast): Prepare a yeast suspension equivalent to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
Fungi (Mold): Prepare a conidial suspension and adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from each well to the next.
-
The final volume in each well should be 100 µL after serial dilution.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate bacterial plates at 35-37°C for 18-24 hours.
-
Incubate yeast plates at 35°C for 24-48 hours.[4]
-
Incubate mold plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[1]
-
Minimum Inhibitory Concentration (MIC) Workflow
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquots onto appropriate agar plates.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Agar Disk Diffusion (Kirby-Bauer) and Agar Well Diffusion Assays
These methods assess the antimicrobial activity of a substance based on the size of the growth inhibition zone on an agar plate.[5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm) or a sterile cork borer
-
This compound solution at various concentrations
-
Microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
Protocol:
-
Inoculation:
-
Dip a sterile swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of this compound:
-
Disk Diffusion: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Well Diffusion: Create wells in the agar using a sterile cork borer and add a known volume and concentration of the this compound solution into the wells.
-
-
Incubation:
-
Incubate the plates as described for the MIC assay.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (including the disk/well) in millimeters.
-
Agar Diffusion Assay Workflow
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.
Materials:
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Microbial inoculum
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Protocol:
-
Prepare flasks containing the appropriate broth with this compound at the desired concentrations.
-
Inoculate each flask with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control without this compound.
-
Incubate the flasks at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto nutrient agar.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration.
Cytotoxicity Assay (e.g., MTT or LDH Assay)
It is crucial to assess the toxicity of this compound against mammalian cells to determine its selectivity.
MTT Assay Protocol:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
LDH Assay Protocol:
-
Culture mammalian cells with different concentrations of this compound as in the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells, following the manufacturer's instructions.[3]
Cytotoxicity Assay Principles
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antibacterial and antifungal properties of this compound. By systematically determining its MIC, MBC/MFC, zone of inhibition, and time-kill kinetics, researchers can generate the necessary data to ascertain its potential as a novel antimicrobial agent. The inclusion of cytotoxicity assays is a critical step in the preliminary assessment of its safety profile. Adherence to these standardized methods will ensure the generation of reproducible and comparable data, which is essential for the advancement of new drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. idexx.dk [idexx.dk]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening an Established Natural Product Library Identifies Secondary Metabolites That Potentiate Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of Lambertellin in RAW 264.7 Macrophage Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lambertellin, a natural compound isolated from Pycnoporus sanguineus, has demonstrated significant anti-inflammatory properties. In the context of immunology and drug discovery, RAW 264.7 macrophage cells are a widely utilized in vitro model to study inflammatory responses. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory state by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). This application note details the mechanism of action of this compound in mitigating these inflammatory responses in RAW 264.7 cells, providing comprehensive protocols for key experiments and a summary of its effects on critical signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophage cells primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression and production of key inflammatory mediators.
Specifically, this compound has been shown to:
-
Inhibit the production of nitric oxide (NO) with an IC50 value of 3.19 µM.
-
Significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and prostaglandins, respectively.
-
Reduce the secretion of pro-inflammatory cytokines, including IL-6 and IL-1β.
-
Modulate the activation of MAPK and NF-κB signaling pathways, which are crucial for the transcriptional activation of pro-inflammatory genes.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Compound | IC50 (µM) |
| This compound | 3.19 |
Data sourced from studies on LPS-stimulated RAW 264.7 macrophage cells.
Table 2: Effect of this compound on the Expression of Pro-inflammatory Mediators
| Target Protein | Effect of this compound Treatment |
| iNOS | Significant Inhibition |
| COX-2 | Significant Inhibition |
Qualitative summary based on reported significant inhibition.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Cytokine | Effect of this compound Treatment |
| IL-6 | Decreased Expression |
| IL-1β | Decreased Expression |
Qualitative summary based on reported decreased expression.
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of LPS for the desired incubation period (e.g., 24 hours).[1][2]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
Protocol:
-
Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0.625 to 40 µM) for 24 hours. A vehicle control (e.g., DMSO, final concentration ≤ 0.1%) should be included.[3]
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 1.
-
After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[4] A standard curve using sodium nitrite is used to determine the nitrite concentration.
Cytokine Quantification (ELISA)
The concentration of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.[5][6]
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[5]
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[5]
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[6]
-
Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.[5]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[5]
Western Blot Analysis
Western blotting is used to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, phospho-IκBα, phospho-p65, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is performed to analyze the mRNA expression levels of iNOS, COX-2, IL-6, and IL-1β.
Protocol:
-
Isolate total RNA from treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[7]
-
Perform real-time PCR using SYBR Green master mix and gene-specific primers.[7]
-
The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[8]
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 8. Reference gene selection and validation for mRNA expression analysis by RT-qPCR in murine M1- and M2-polarized macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Lambertellin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lambertellin is a naturally occurring bioactive compound isolated from fungi, notably from species like Lambertella and Pycnoporus sanguineus.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including potent anti-inflammatory effects.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[1][2]
To optimize the therapeutic efficacy and drug-like properties of this compound, the synthesis of various derivatives and subsequent structure-activity relationship (SAR) studies are crucial. These studies aim to identify the key structural motifs responsible for its biological activity, leading to the design of novel, more potent, and selective drug candidates. This document provides detailed protocols for the synthesis of this compound derivatives, their biological evaluation, and a framework for conducting SAR studies.
Signaling Pathway Modulation by this compound
This compound exerts its anti-inflammatory effects by intervening in the LPS-stimulated inflammatory cascade in macrophage cells. It significantly inhibits the production of nitric oxide (NO) and the expression of pro-inflammatory enzymes and cytokines like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This is achieved through the downregulation of the MAPK and NF-κB signaling pathways.[1]
Caption: this compound's anti-inflammatory mechanism.
Quantitative Data on this compound and Derivatives
The following table summarizes the inhibitory activity of this compound and its acetylated derivative against nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. This data forms the basis for preliminary SAR analysis.
| Compound | Structure Modification | Target | IC₅₀ (µM) | Cytotoxicity | Reference |
| This compound | - | NO Production | 3.19 | Low | [1][2] |
| This compound Acetate | Acetylation of C-9 OH | NO Production | 14.8 | Not cytotoxic | [2] |
Experimental Protocols
General Workflow for Synthesis of this compound Derivatives
The synthesis of this compound derivatives for SAR studies follows a systematic workflow, from the initial reaction to the final biological evaluation.
Caption: General workflow for SAR studies.
Protocol for Synthesis of this compound Acetate
This protocol describes a representative method for the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add anhydrous pyridine (2-3 equivalents) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.5 equivalents) at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane:Ethyl Acetate) to yield pure this compound Acetate.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol for Nitric Oxide (NO) Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of the synthesized derivatives.[2]
Cell Line: RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 5, 10, 25 µM) for 2 hours. Use a vehicle control (DMSO) and a positive control.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (cells without LPS or compound) should be included.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
IC₅₀ Calculation: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of NO inhibition against the compound concentration.
Framework for Expanded SAR Studies
To build a comprehensive SAR, a systematic modification of the this compound scaffold is required.
Caption: Proposed workflow for SAR expansion.
Conclusion: The protocols and frameworks outlined in this document provide a comprehensive guide for researchers engaged in the synthesis and evaluation of this compound derivatives. The initial SAR data underscores the importance of the C-9 hydroxyl group. Systematic modification of the this compound scaffold, coupled with robust biological screening, will be instrumental in elucidating the complete structure-activity relationship and in the development of novel anti-inflammatory agents with improved therapeutic profiles.
References
Unveiling Cell Signaling Cascades: Lambertellin as a Novel Molecular Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lambertellin, a natural compound isolated from the fungus Pycnoporus sanguineus, has emerged as a potent modulator of key inflammatory signaling pathways.[1][2] Its ability to selectively interfere with cellular processes makes it a valuable molecular probe for dissecting complex signaling networks, particularly in the context of inflammation and drug discovery. These application notes provide a comprehensive guide to utilizing this compound in cell signaling research, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it downregulates the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][2]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on key inflammatory markers.
| Target Molecule | Cell Line | Stimulant | This compound Concentration | % Inhibition | IC50 | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 1.25 µM | Not specified | 3.19 µM | [1][2] |
| 2.5 µM | Not specified | |||||
| 5 µM | Not specified | |||||
| iNOS | RAW 264.7 | LPS | 5 µM | Significant Inhibition | Not Determined | [1][2] |
| COX-2 | RAW 264.7 | LPS | 5 µM | Significant Inhibition | Not Determined | [1][2] |
| IL-6 | RAW 264.7 | LPS | 5 µM | Significant Decrease | Not Determined | [1][2] |
| IL-1β | RAW 264.7 | LPS | 5 µM | Significant Decrease | Not Determined | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution.
-
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of NaNO2 to quantify the nitrite concentration in the samples.
-
Western Blot for iNOS and COX-2 Expression
This protocol allows for the detection and quantification of iNOS and COX-2 protein levels.
-
Reagents:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
ELISA for IL-6 and IL-1β
This protocol quantifies the concentration of secreted IL-6 and IL-1β in the cell culture supernatant.
-
Reagents:
-
Commercial ELISA kits for murine IL-6 and IL-1β.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add culture supernatants to wells pre-coated with capture antibodies.
-
Incubate, wash, and then add a detection antibody.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate cytokine concentrations based on a standard curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS.
-
Reagents:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.
-
-
Protocol:
-
Treat cells with this compound and/or LPS as described above.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission: ~485/535 nm).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
-
Protocol:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described.
References
Troubleshooting & Optimization
Overcoming co-eluting impurities during Lambertellin chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the chromatographic purification of Lambertellin.
Troubleshooting Guide: Overcoming Co-eluting Impurities
This guide provides solutions to common problems encountered during the purification of this compound, focusing on the separation of co-eluting impurities such as ergosterol, a common fungal sterol that is often present in crude extracts.
Problem 1: Poor separation of this compound and a closely eluting impurity, suspected to be ergosterol.
Initial Assessment: A common co-eluting impurity in the purification of this compound from fungal sources is ergosterol.[1] Due to their differing polarities, with this compound being a moderately polar naphthoquinone and ergosterol being a non-polar sterol, their separation can be challenging under certain chromatographic conditions.
Possible Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography (Silica Gel): Increase the polarity of the mobile phase gradually. Start with a non-polar solvent like hexane and slowly introduce a more polar solvent such as ethyl acetate or dichloromethane. This will enhance the retention of the more polar this compound while allowing the non-polar ergosterol to elute earlier.
-
Reverse-Phase Chromatography (C18): Employ a gradient elution method. Start with a higher percentage of a polar solvent (e.g., water or methanol) and gradually increase the percentage of a less polar organic solvent (e.g., acetonitrile). This will cause the more polar this compound to elute earlier than the non-polar ergosterol.
-
-
Modify the Stationary Phase:
-
If standard silica or C18 columns do not provide adequate separation, consider using a different stationary phase. A column with a different selectivity, such as one with phenyl or cyano functional groups, may offer a different interaction profile with this compound and its impurities, leading to better resolution.
-
-
Adjusting the pH of the Mobile Phase:
-
For ionizable compounds, adjusting the pH of the mobile phase can significantly alter retention times. While this compound and ergosterol are not strongly ionizable, slight pH modifications can sometimes influence their interaction with the stationary phase, particularly in reverse-phase chromatography.
-
Problem 2: A broad peak for this compound, suggesting co-elution with an unknown impurity.
Initial Assessment: Peak broadening or tailing can be indicative of co-elution, where two or more compounds have very similar retention times. It can also be caused by column overload or secondary interactions with the stationary phase.
Possible Solutions:
-
Decrease Sample Loading: Overloading the column is a common cause of peak broadening. Reduce the amount of crude extract loaded onto the column to improve peak shape and resolution.
-
Employ Two-Dimensional (2D) HPLC: For complex mixtures where co-elution is persistent, 2D-HPLC can provide enhanced separation. In this technique, a fraction from the first dimension of separation is subjected to a second, orthogonal separation on a column with a different selectivity.
-
Use a High-Resolution Column: Employing a column with smaller particle size and a longer length can significantly increase the number of theoretical plates and improve the separation of closely eluting compounds.
Problem 3: The impurity appears as a shoulder on the main this compound peak.
Initial Assessment: A shoulder on the main peak is a clear indication of a co-eluting impurity. The goal is to modify the chromatographic conditions to resolve the two peaks into distinct entities.
Possible Solutions:
-
Gradient Optimization: In gradient elution, slowing down the rate of change of the mobile phase composition around the elution time of this compound can improve the separation of the shoulder peak.
-
Temperature Optimization: Adjusting the column temperature can sometimes influence the selectivity of the separation. Experiment with temperatures slightly above and below the current operating temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities with this compound?
A1: One of the most frequently encountered co-eluting impurities during the purification of this compound from fungal extracts is ergosterol.[1] Other potential impurities can include structurally similar naphthoquinones, lipids, and other secondary metabolites produced by the source organism.
Q2: What is a good starting point for developing an HPLC method for this compound purification?
A2: A good starting point for reverse-phase HPLC is a C18 column with a gradient elution from a polar mobile phase (e.g., methanol/water) to a less polar mobile phase (e.g., acetonitrile). For normal-phase chromatography on silica gel, a gradient of hexane and ethyl acetate is a common choice.
Q3: How can I confirm that the co-eluting impurity is ergosterol?
A3: The most definitive way to identify a co-eluting impurity is through mass spectrometry (MS) coupled with liquid chromatography (LC-MS). The mass spectrum of the impurity can be compared to the known mass of ergosterol (396.6 g/mol ). Additionally, comparing the retention time with a pure ergosterol standard under the same chromatographic conditions can provide strong evidence.
Q4: Can I use Thin Layer Chromatography (TLC) to optimize the separation conditions?
A4: Yes, TLC is an excellent and rapid tool for scouting different solvent systems to achieve optimal separation before scaling up to column chromatography or HPLC. Different ratios of solvents can be tested to find the combination that provides the best separation between this compound and the impurity.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Common Co-eluting Impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Polarity |
| This compound | C₁₄H₈O₅ | 256.21 | Moderately Polar |
| Ergosterol | C₂₈H₄₄O | 396.65 | Non-polar |
Table 2: Example HPLC Gradient for Separation of this compound and Ergosterol on a C18 Column.
| Time (minutes) | % Mobile Phase A (Methanol/Water, 90:10) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
Note: This is an example gradient and may require optimization based on the specific column and system used.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Separation of this compound and Ergosterol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 90% Methanol, 10% Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: As described in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Flash Chromatography for Preparative Scale Purification of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Mobile Phase: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: this compound's modulation of MAPK and NF-κB signaling pathways.[2]
References
Technical Support Center: Optimizing Fungal Fermentation for Increased Lambertellin Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fungal fermentation conditions to increase the yield of Lambertellin.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound and its derivatives have been isolated from Lambertella sp. 1346 (producing norneothis compound) and the fungus Pycnoporus sanguineus MUCL 51321.
Q2: What are the key fermentation parameters to consider for optimizing this compound yield?
A2: Key parameters for optimizing the production of secondary metabolites like this compound in fungi such as Pycnoporus sanguineus include the composition of the culture medium (carbon and nitrogen sources), initial pH, fermentation temperature, and aeration/agitation.
Q3: What is a good starting point for the culture medium composition?
A3: For Pycnoporus sanguineus, a promising starting point for secondary metabolite production involves using glucose as the carbon source and ammonium tartrate as the nitrogen source.[1][2] A basal medium can be supplemented with essential minerals like KH₂PO₄, Na₂HPO₄, MgSO₄, and MnSO₄.[1][2]
Q4: What is the optimal initial pH for fermentation?
A4: For secondary metabolite production by Pycnoporus sanguineus, an initial pH of around 6.0 has been shown to be effective.[1] For Lambertella species, acidic conditions have been noted to favor the production of their antifungal metabolites.[3]
Q5: What is the recommended incubation temperature?
A5: A temperature of approximately 28°C has been found to be favorable for the growth and biomass production of Pycnoporus sanguineus in submerged cultures.[4][5]
Q6: How does fermentation time affect the yield of secondary metabolites?
A6: Prolonged incubation periods, up to 25 days, have been shown to significantly increase the biomass and the production of certain bioactive secondary metabolites in Pycnoporus sanguineus.[6] It is crucial to perform a time-course study to determine the optimal fermentation time for this compound production.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., ammonium tartrate, peptone, yeast extract) to identify the best combination for this compound production.[1][2] |
| Incorrect Initial pH | Optimize the initial pH of the culture medium. For P. sanguineus, test a range around pH 6.0. For Lambertella sp., explore a more acidic pH range.[1][3] |
| Inappropriate Fermentation Temperature | Verify and calibrate the incubator temperature. For P. sanguineus, maintain a constant temperature of around 28°C.[4][5] |
| Insufficient Aeration or Agitation | In submerged fermentation, ensure adequate oxygen supply by optimizing the agitation speed and aeration rate. Poor mixing can lead to localized nutrient depletion and accumulation of inhibitory byproducts. |
| Inadequate Fermentation Time | Conduct a time-course experiment to monitor this compound production over an extended period (e.g., up to 30 days) to identify the peak production phase.[6] |
| Strain Degeneration | Fungal strains can lose their productivity after repeated subculturing. It is advisable to go back to the original stock culture stored under appropriate conditions (e.g., cryopreservation). |
Issue 2: Poor Mycelial Growth
| Possible Cause | Troubleshooting Step |
| Nutrient Limitation | Ensure the culture medium contains all essential macro- and micronutrients. For P. sanguineus, rice bran broth has been shown to support good biomass production.[4] |
| Presence of Inhibitory Substances | Ensure all glassware is thoroughly cleaned and rinsed to remove any residual detergents or inhibitors. Use high-purity water for media preparation. |
| Contamination | Visually inspect the culture for any signs of bacterial or yeast contamination. Use aseptic techniques throughout the entire process, from media preparation to inoculation and sampling. |
| Incorrect Inoculum Size | Optimize the size of the inoculum. A very small inoculum may lead to a long lag phase, while a very large one can lead to rapid nutrient depletion and early onset of the stationary phase. |
Issue 3: Foaming in the Bioreactor
| Possible Cause | Troubleshooting Step |
| High Agitation/Aeration Rates | Reduce the agitation and/or aeration rate, while ensuring sufficient oxygen supply is maintained for fungal growth and production. |
| Proteinaceous Components in the Medium | Add a sterile, food-grade antifoaming agent (e.g., silicone-based) to the fermentation broth at the beginning of the fermentation or as needed. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Pycnoporus sanguineus
-
Culture Maintenance: Maintain Pycnoporus sanguineus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25-28°C.
-
Seed Culture Preparation:
-
Aseptically transfer a few mycelial plugs from a fresh PDA plate to a flask containing a seed medium (e.g., potato starch 30 g/L, yeast extract 4.5 g/L, and peptone 10.5 g/L).[1][2]
-
Incubate the seed culture at 28°C on a rotary shaker at 150-200 rpm for 3-5 days, or until sufficient mycelial growth is observed.
-
Protocol 2: Submerged Fermentation for this compound Production
-
Fermentation Medium: Prepare the production medium. A starting point for Pycnoporus sanguineus could be: Glucose 30 g/L, Ammonium Tartrate 15 g/L, KH₂PO₄ 1.0 g/L, Na₂HPO₄ 0.2 g/L, MgSO₄ 0.5 g/L, and MnSO₄ 0.034 g/L.[1][2]
-
Sterilization: Autoclave the fermentation medium at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterile production medium with a 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the fermentation flasks or bioreactor at 28°C with agitation (e.g., 150-200 rpm).[4][5]
-
Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 2-3 days) to monitor mycelial growth (dry weight), pH, nutrient consumption, and this compound concentration using appropriate analytical techniques (e.g., HPLC).
Data Presentation
Table 1: Effect of Carbon Source on Secondary Metabolite Production by Pycnoporus sanguineus (Hypothetical Data for this compound)
| Carbon Source (30 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 85.2 |
| Sucrose | 11.8 | 72.4 |
| Maltose | 10.9 | 65.1 |
| Fructose | 9.7 | 55.8 |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production by Pycnoporus sanguineus (Hypothetical Data for this compound)
| Nitrogen Source (15 g/L) | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| Ammonium Tartrate | 12.8 | 92.5 |
| Peptone | 11.5 | 80.1 |
| Yeast Extract | 10.9 | 75.3 |
| Sodium Nitrate | 9.2 | 60.7 |
Table 3: Effect of Initial pH on Secondary Metabolite Production by Pycnoporus sanguineus (Hypothetical Data for this compound)
| Initial pH | Mycelial Dry Weight (g/L) | This compound Yield (mg/L) |
| 5.0 | 11.2 | 78.9 |
| 6.0 | 12.6 | 95.3 |
| 7.0 | 11.9 | 85.6 |
| 8.0 | 10.5 | 70.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Generalized biosynthesis pathway for a pyrano[3,2-c]chromene-2,5-dione.
References
- 1. Pigment production by a newly isolated strain Pycnoporus sanguineus SYBC-L7 in solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pigment production by a newly isolated strain Pycnoporus sanguineus SYBC-L7 in solid-state fermentation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. jabonline.in [jabonline.in]
Stability studies of Lambertellin under different storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of Lambertellin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the stability testing of this compound.
| Question | Answer |
| Sample Preparation | |
| My this compound sample is not fully dissolving in the initial solvent. What should I do? | This compound has limited aqueous solubility. Try using a co-solvent system. A small percentage of DMSO or ethanol followed by dilution with the aqueous buffer is a common approach. Ensure the final concentration of the organic solvent is compatible with your analytical method, especially if using reverse-phase HPLC, as a high organic content in the sample can distort peak shapes. |
| I am observing precipitation after preparing my this compound stock solution. Why is this happening? | This could be due to supersaturation or a change in pH upon dilution. Ensure the pH of your final solution is within a range where this compound is stable and soluble. Filtering the stock solution through a 0.22 µm syringe filter before use is recommended to remove any undissolved particles. |
| HPLC Analysis | |
| I am seeing peak fronting or tailing for the this compound peak in my chromatogram. How can I improve the peak shape? | Peak fronting can be caused by sample overload, so try injecting a lower concentration. Peak tailing is often due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes improve peak shape for basic compounds. Also, check for column degradation. |
| My retention time for this compound is shifting between injections. What could be the cause? | Retention time drift can be caused by several factors. Check for leaks in the HPLC system.[1] Ensure the mobile phase composition is consistent and that the column is properly equilibrated between injections, especially when running a gradient.[1] Temperature fluctuations can also affect retention time, so use a column oven for consistent temperature control.[1] |
| I am observing a noisy or drifting baseline in my chromatogram. What should I do? | A noisy or drifting baseline can be due to a contaminated mobile phase, an air bubble in the system, or a dirty detector flow cell.[1] Use HPLC-grade solvents and freshly prepared mobile phases. Degas your mobile phase thoroughly. If the problem persists, flush the system and clean the detector flow cell according to the manufacturer's instructions. |
| I am seeing ghost peaks in my blank injections. Where are they coming from? | Ghost peaks are often due to carryover from a previous injection or contamination in the mobile phase. Ensure your injector wash solution is effective and compatible with your mobile phase. If using a gradient, impurities from the mobile phase can accumulate on the column and elute as ghost peaks. |
| Forced Degradation Studies | |
| I am not seeing any degradation of this compound under my stress conditions. What should I do? | The stress conditions may not be harsh enough. For forced degradation, you may need to increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time.[2] For thermal stress, consider increasing the temperature. However, be mindful that excessively harsh conditions can lead to unrealistic degradation pathways. |
| I am seeing complete degradation of this compound immediately after applying the stressor. How can I study the degradation pathway? | The stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the exposure time to achieve partial degradation (around 10-30%). This will allow you to observe the formation of degradation products over time and establish a degradation kinetic profile. |
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various storage conditions based on general knowledge of polyphenolic compounds.[3][4][5][6][7] These are representative data and may vary depending on the specific experimental conditions.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Storage Duration | % this compound Remaining | Appearance |
| 2-8°C | 30 days | >98% | Clear, yellow solution |
| 25°C | 30 days | ~92% | Clear, yellow solution |
| 40°C | 30 days | ~75% | Slight darkening of solution |
Table 2: Stability of this compound in Solution at Different pH values (Stored at 25°C)
| pH | Storage Duration | % this compound Remaining | Appearance |
| 3.0 | 7 days | >95% | Clear, yellow solution |
| 7.0 | 7 days | ~88% | Gradual darkening of solution |
| 9.0 | 7 days | <60% | Significant darkening of solution |
Table 3: Photostability of this compound in Solution (Stored at 25°C)
| Light Condition | Exposure Duration | % this compound Remaining | Appearance |
| Protected from light | 24 hours | >99% | Clear, yellow solution |
| Exposed to UV light | 24 hours | ~80% | Darkening of solution |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
For analysis, dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 50 µg/mL).
Protocol 2: Forced Degradation Studies of this compound
This protocol describes the conditions for inducing the degradation of this compound to study its stability profile.
1. Acid Hydrolysis:
-
Treat a 1 mg/mL solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
-
Treat a 1 mg/mL solution of this compound with 0.1 M NaOH at room temperature for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Store a solid sample of this compound and a 1 mg/mL solution of this compound at 80°C for 48 hours.
-
Analyze the samples at specified time points.
5. Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 48 hours.
-
Keep a control sample protected from light.
-
Analyze both samples at specified time points.
Visualizations
Caption: Experimental workflow for the stability study of this compound.
Caption: Hypothetical degradation pathway of this compound under oxidative stress.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Identification of Lambertellin degradation products.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with lambertellin. It offers troubleshooting advice and frequently asked questions regarding the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product that has been isolated from fungi.[1] Its chemical structure features a naphthalenone core with a spiro-fused butenolide ring. This complex structure contains several reactive sites that can be susceptible to degradation under various stress conditions.
Q2: Are there any known degradation products of this compound?
Currently, there is limited specific information available in the public domain detailing the degradation products of this compound. However, based on its chemical structure containing ester and enone functionalities, it is susceptible to hydrolysis, oxidation, and photolytic degradation. Researchers should anticipate the formation of various degradation products under stress conditions.
Q3: What are forced degradation studies and why are they important for this compound?
Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance.[2][3] These studies involve subjecting the compound to harsh conditions like acid, base, heat, light, and oxidation to accelerate its decomposition.[4][5] For this compound, these studies are crucial for:
-
Elucidating potential degradation pathways.[2]
-
Identifying and characterizing potential impurities that could arise during manufacturing and storage.
-
Developing and validating stability-indicating analytical methods.[5]
Q4: What are the typical conditions for a forced degradation study of a compound like this compound?
Based on ICH guidelines, a forced degradation study for this compound would typically involve the following conditions:[3]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60-80°C). Naphthoquinones, which are structurally related to parts of this compound, can decompose at temperatures above 100°C.[6]
-
Photodegradation: Exposing the drug substance to light sources according to ICH Q1B guidelines.
Troubleshooting Guide
Problem: I am not observing any degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the concentration of the acid or base, raise the temperature, or extend the exposure time. For oxidative degradation, a higher concentration of hydrogen peroxide might be necessary. It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[2]
-
Problem: My chromatogram shows too many degradation peaks, making it difficult to analyze.
-
Possible Cause: The stress conditions are too harsh, leading to extensive secondary degradation.
-
Solution: Reduce the severity of the stress conditions. Use a lower temperature, a shorter exposure time, or a lower concentration of the stressor. The goal is to achieve a balance where primary degradation products are formed without excessive further breakdown.
-
Problem: I am having trouble identifying the structure of the degradation products.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Solution: Employ a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential for determining the molecular weights of the degradation products. For definitive structural elucidation, it is often necessary to isolate the degradation products using preparative HPLC and then analyze them by nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants Detected | Major Degradant (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15.2 | 3 | 278 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 22.5 | 4 | 296 |
| Oxidation | 10% H₂O₂ | 12 hours | 25 | 18.7 | 2 | 276 |
| Thermal | Solid State | 48 hours | 80 | 8.5 | 1 | 242 |
| Photolytic | ICH Q1B | 7 days | 25 | 12.1 | 2 | 260 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 8 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 12 hours.
-
Thermal: Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where this compound has maximum absorbance.
-
Peak Purity and Identification: Assess the purity of the this compound peak and the degradation product peaks using a photodiode array (PDA) detector. Identify the mass of the degradation products using an in-line mass spectrometer.
Visualizations
References
- 1. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. repositorio.ufba.br [repositorio.ufba.br]
Strategies for scaling up Lambertellin production from laboratory to pilot scale.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Lambertellin from laboratory to pilot scale. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the fermentation, extraction, and scale-up of this compound production.
Section 1: Fermentation Issues
Question: My Lambertella sp. culture is growing slowly or not at all. What are the possible causes and solutions?
Answer: Slow or no growth of Lambertella sp. can be attributed to several factors:
-
Inoculum Quality: The age and viability of the seed culture are critical. Ensure you are using a fresh, actively growing culture for inoculation.
-
Media Composition: Fungal growth is highly dependent on the media.[1] Standard media like Potato Dextrose Broth (PDB) are often used, but may require optimization.[2] Key nutrients like carbon and nitrogen sources, as well as trace elements, are vital.[3]
-
pH Level: Lambertella sp. is known to produce secondary metabolites like this compound under acidic conditions.[2] If the initial pH of your medium is neutral or alkaline, it may inhibit growth. Monitor and adjust the pH to an optimal acidic range.
-
Temperature: Most fungi have an optimal temperature range for growth.[3] For many species, this is around 25°C.[1][4] Deviations can slow down metabolic processes.
-
Aeration: Inadequate oxygen supply can limit the growth of aerobic fungi. Ensure proper agitation and aeration in your fermenter.
Question: I have good biomass production, but the this compound yield is low. How can I improve it?
Answer: Low yield despite good growth is a common issue in secondary metabolite production.[5] Here are some strategies to enhance this compound production:
-
Optimize Fermentation Time: Secondary metabolite production often begins in the stationary phase of growth.[6] Harvesting too early may result in low yields. Conduct a time-course study to determine the optimal fermentation duration.
-
pH Shift: While initial growth may be favored at a certain pH, secondary metabolite production might be triggered by a shift in pH. Lambertella sp. is known to produce this compound in acidic environments.[2] Consider a two-stage pH strategy where an initial pH supports growth, followed by a shift to a more acidic pH to induce production.
-
Nutrient Limitation: In some cases, the limitation of a key nutrient (like phosphate or nitrogen) can trigger the onset of secondary metabolism.[7]
-
Precursor Supplementation: As this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA.[8] Ensuring the availability of these precursors can sometimes boost production.
Question: My fermentation broth has become highly viscous, and it's causing mixing and aeration problems. What should I do?
Answer: Increased viscosity in filamentous fungal fermentations is often due to mycelial growth and can impede mass and oxygen transfer.[9]
-
Agitation Speed: Increasing the agitation speed can help, but be cautious of high shear stress which can damage the mycelia and negatively impact production.
-
Impeller Design: Use of specialized impellers designed for viscous fluids can improve mixing.
-
Morphology Control: Addition of microparticles or altering media composition can sometimes induce pellet formation instead of filamentous growth, which can reduce viscosity.
-
Fed-Batch Strategy: A fed-batch approach, where nutrients are added incrementally, can help control biomass density and thus viscosity.
Section 2: Extraction and Purification Challenges
Question: I am experiencing low recovery of this compound during the extraction process. What can I do to improve this?
Answer: Low recovery can be due to several factors in the downstream processing:
-
Cell Lysis: Ensure efficient disruption of the fungal mycelia to release the intracellular product.
-
Solvent Choice: The choice of extraction solvent is crucial. This compound is typically extracted with organic solvents. A systematic evaluation of different solvents (e.g., ethyl acetate, methanol) and their combinations should be performed.
-
Extraction pH: The pH of the extraction buffer can influence the solubility and stability of the target compound.
-
Purification Steps: Each purification step (e.g., chromatography) will have an associated loss. Optimize each step to maximize recovery. Techniques like solid-phase extraction (SPE) can be used for initial clean-up.[10]
Question: There are many impurities in my final product. How can I improve the purity of this compound?
Answer: Improving purity requires a multi-step purification strategy:
-
Chromatography: A combination of different chromatography techniques is usually necessary. This could include:
-
Crystallization: If possible, crystallization of the final product can significantly enhance purity.
Section 3: Scale-Up Specific Problems
Question: The this compound yield dropped significantly when I moved from a shake flask to a 10L fermenter. What could be the reason?
Answer: This is a common scale-up challenge.[5] The environment in a shake flask is very different from a stirred-tank bioreactor.
-
Oxygen Transfer: Shake flasks can have a high oxygen transfer rate. In a larger fermenter, dissolved oxygen (DO) can become a limiting factor.[9] It's crucial to monitor and control the DO level. The critical DO for the production of some fungal secondary metabolites can be as high as 20% air saturation.[9]
-
Mixing and Shear Stress: The mixing in a large fermenter is not uniform, leading to gradients in pH, temperature, and nutrient concentration. High shear stress near the impeller can also damage the cells.
-
Carbon Dioxide Accumulation: In larger fermenters, CO2 can accumulate to inhibitory levels. Ensure adequate aeration to strip out excess CO2.[9]
Question: How do I maintain consistency between batches at the pilot scale?
Answer: Batch-to-batch consistency requires strict process control.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for media preparation, inoculum development, fermentation, and downstream processing.
-
Process Analytical Technology (PAT): Implement online sensors to monitor critical process parameters like pH, DO, temperature, and off-gas composition in real-time.
-
Raw Material Quality: Ensure the quality and consistency of all raw materials used in the fermentation medium.
Quantitative Data Presentation
The following tables present illustrative data from hypothetical optimization experiments for this compound production. This data is intended to serve as a template for recording and analyzing experimental results.
Table 1: Effect of pH and Temperature on this compound Yield
| Batch ID | pH | Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| L-01 | 3.5 | 22 | 12.5 | 85 |
| L-02 | 3.5 | 25 | 14.2 | 110 |
| L-03 | 3.5 | 28 | 13.8 | 95 |
| L-04 | 4.5 | 22 | 15.1 | 60 |
| L-05 | 4.5 | 25 | 18.5 | 75 |
| L-06 | 4.5 | 28 | 17.9 | 68 |
| L-07 | 5.5 | 25 | 20.3 | 40 |
Table 2: Effect of Carbon Source on this compound Production
| Batch ID | Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| C-01 | Glucose | 18.8 | 78 |
| C-02 | Sucrose | 17.5 | 92 |
| C-03 | Maltose | 16.2 | 85 |
| C-04 | Lactose | 10.1 | 45 |
Experimental Protocols
Protocol 1: Laboratory-Scale (5L Fermenter) Production of this compound
-
Media Preparation:
-
Prepare 4L of Potato Sucrose Broth (PSB): 200g potato infusion, 20g sucrose per liter.
-
Adjust the initial pH to 5.5 with 1M HCl.
-
Autoclave the medium at 121°C for 20 minutes.
-
-
Inoculum Preparation:
-
Inoculate 100mL of sterile PSB in a 250mL flask with a 1 cm² agar plug of an actively growing Lambertella sp. culture.
-
Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
-
Fermentation:
-
Aseptically transfer the 100mL seed culture to the 5L fermenter (representing a 2.5% v/v inoculation).
-
Set the fermentation parameters:
-
Temperature: 25°C
-
Agitation: 200 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
-
After 48 hours of growth, adjust the pH to 3.5 by aseptically adding 2M HCl to stimulate secondary metabolite production.
-
Continue the fermentation for an additional 5-7 days.
-
Monitor cell growth (by dry cell weight) and this compound production (by HPLC) daily.
-
-
Harvesting and Extraction:
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Homogenize the mycelia in ethyl acetate.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Combine all ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Protocol 2: Downstream Purification of this compound
-
Crude Extract Preparation:
-
Dissolve the dried crude extract from Protocol 1 in a minimal amount of methanol.
-
-
Silica Gel Chromatography:
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute with a stepwise gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Preparative RP-HPLC:
-
Dissolve the partially purified product in the mobile phase.
-
Inject onto a preparative C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Collect the peak corresponding to this compound based on the retention time of a standard.
-
Evaporate the solvent to obtain pure this compound.
-
Confirm purity using analytical HPLC and characterize using Mass Spectrometry and NMR.
-
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound, a fungal polyketide.
Experimental Workflow for this compound Production and Purification
Caption: General workflow from fermentation to purified this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical guide for troubleshooting low this compound yields.
References
- 1. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Lambertellin in Biological Assays
For researchers, scientists, and drug development professionals, ensuring the accurate and effective use of compounds in biological assays is paramount. Lambertellin, a natural compound with demonstrated anti-inflammatory and potential anticancer properties, presents a common challenge in experimental settings: poor aqueous solubility. This can lead to issues such as precipitation in cell culture media, inaccurate concentration measurements, and unreliable assay results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of this compound, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in biological assays?
A1: The primary challenge is this compound's hydrophobic nature and consequently low solubility in aqueous solutions, including cell culture media. This can lead to precipitation of the compound, making it difficult to achieve and maintain the desired concentration for your experiments.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[3] However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same concentration of DMSO as your experimental wells) in your assays.
Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration may be above this compound's solubility limit in the aqueous environment of the cell culture medium.
-
Increase the volume of media: Adding the DMSO stock solution to a larger volume of media can help to keep the compound in solution.
-
Gentle warming and mixing: Briefly warming the media to 37°C and gently vortexing or mixing after adding the this compound stock can aid in dissolution.[1]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
Troubleshooting Guide
Issue 1: Visible Precipitate in this compound Stock Solution (in DMSO)
Possible Cause: The concentration of this compound in DMSO is too high, exceeding its solubility limit.
Solution:
-
Warm the solution: Gently warm the stock solution in a 37°C water bath and vortex to see if the precipitate dissolves.
-
Dilute the stock: If warming does not work, your stock concentration is likely too high. Prepare a new, more dilute stock solution.
-
Sonication: In some cases, brief sonication can help to dissolve stubborn precipitates.
Issue 2: Cloudiness or Precipitate Formation in Cell Culture Wells After Adding this compound
Possible Cause: this compound is precipitating out of the aqueous cell culture medium.
Solution:
-
Confirm DMSO tolerance: Ensure the final DMSO concentration is within the safe limits for your cell line.
-
Optimize the dilution process:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock.
-
Add the this compound stock dropwise while gently swirling the medium.
-
Pipette up and down several times to ensure thorough mixing.
-
-
Use a carrier protein: For some applications, the use of a carrier protein like bovine serum albumin (BSA) in the medium can help to increase the solubility of hydrophobic compounds.
-
Consider alternative solvents for stock preparation: While DMSO is common, for certain assays, ethanol might be an alternative. However, the final concentration of ethanol in the media should also be carefully controlled and tested for cytotoxicity.[1][3]
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative guide for common solvents. Researchers should empirically determine the precise solubility for their specific experimental conditions.
| Solvent | Qualitative Solubility | Recommended Final Concentration in Media |
| DMSO | Likely Soluble | < 0.5% (v/v) |
| Ethanol | Potentially Soluble | < 0.5% (v/v) |
| Methanol | Potentially Soluble | < 0.5% (v/v) |
| Acetone | Potentially Soluble | Not generally recommended for cell culture |
| Water/PBS | Poorly Soluble | - |
Effective Concentrations of this compound in Biological Assays:
| Assay | Cell Line | Effective Concentration / IC50 | Reference |
| Nitric Oxide Production Inhibition | RAW 264.7 macrophages | IC50: 3.19 µM | [4] |
| Cytotoxicity (General) | Various Cancer Cell Lines | Typically in the range of 1-50 µM |
Experimental Protocols & Workflows
Experimental Workflow: Preparing this compound for a Cell-Based Assay
Caption: Workflow for this compound preparation.
Key Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4]
Caption: this compound's inhibitory effects on MAPK and NF-κB pathways.
Detailed Methodologies for Key Experiments
MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO at the highest equivalent concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Troubleshooting:
-
High background: Ensure complete removal of phenol red-containing medium before adding DMSO.
-
Inconsistent replicates: Ensure even cell seeding and thorough mixing of formazan crystals in DMSO.[5]
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the JC-1 dye to assess mitochondrial health, an indicator of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in pre-warmed media) for 15-30 minutes at 37°C.[6]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence of JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~540/590 nm) using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization and apoptosis.
Troubleshooting:
-
Low red fluorescence: Ensure cells are healthy in the control wells. The JC-1 dye is prone to precipitation; ensure it is fully dissolved in the staining solution.[7][8]
-
High green fluorescence in controls: This may indicate that the cells are not healthy to begin with or that the JC-1 concentration is too high.
Western Blot for Phosphorylated MAPK Proteins (p-p38, p-JNK, p-ERK)
This technique is used to detect the activation of MAPK signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound and a stimulant (e.g., LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phosphoproteins.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, p-JNK, p-ERK, and their total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Troubleshooting:
-
Weak or no signal for phosphorylated proteins: Ensure that phosphatase inhibitors were included in the lysis buffer and that samples were kept on ice. Optimize the stimulation time and this compound concentration.
-
High background: Ensure adequate blocking and thorough washing steps.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing Reproducibility in Anti-inflammatory Assays with Lambertellin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility and accuracy of anti-inflammatory assays involving Lambertellin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's anti-inflammatory action?
A1: this compound exerts its anti-inflammatory effects primarily by modulating the NF-κB and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] It has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in LPS-stimulated macrophages.[1][2]
Q2: What is the recommended cell line for in vitro anti-inflammatory studies with this compound?
A2: The RAW 264.7 murine macrophage cell line is a commonly used and well-characterized model for studying the anti-inflammatory effects of compounds like this compound, particularly in the context of LPS-induced inflammation.[1][2][3]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: Based on published data, this compound shows significant inhibitory activity on nitric oxide production with an IC50 value of approximately 3.19 µM.[1][2] For cell-based assays, a concentration range of 1-20 µM is often a good starting point for investigation, but the optimal concentration should be determined empirically for each specific assay and endpoint.
Q4: Is this compound cytotoxic?
A4: Like many bioactive compounds, this compound can exhibit cytotoxicity at high concentrations. It is crucial to perform a cell viability assay, such as the MTT assay, to determine the non-cytotoxic concentration range of this compound for your specific cell line and experimental conditions before proceeding with anti-inflammatory assays.[4] This ensures that the observed anti-inflammatory effects are not due to cell death.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in nitric oxide (NO) measurements between replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Phenol red in the culture medium interfering with the Griess assay.[5] | Use phenol red-free medium for the experiment or run appropriate controls with medium only to subtract background absorbance. | |
| Instability of nitrite in the samples. | Analyze supernatants for nitrite content as soon as possible after harvesting. If storage is necessary, freeze at -20°C or -80°C.[4] | |
| This compound does not show a dose-dependent anti-inflammatory effect. | This compound solubility issues. | Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it in culture medium to the final working concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%). |
| Incorrect timing of this compound treatment and LPS stimulation. | Optimize the pre-incubation time with this compound before LPS stimulation. A common starting point is a 1-2 hour pre-treatment.[6] | |
| The concentrations tested are outside the effective range. | Perform a broader dose-response study, including both lower and higher concentrations, based on reported IC50 values.[1][2] | |
| Low or no expression of iNOS and COX-2 in the positive control (LPS-stimulated) group. | Insufficient LPS concentration or activity. | Use a fresh batch of LPS and titrate the concentration to determine the optimal dose for stimulating your specific cell line (a common range is 100 ng/mL to 1 µg/mL).[7][8] |
| Inappropriate incubation time with LPS. | For iNOS and COX-2 protein expression, an incubation time of 16-24 hours with LPS is typically required.[7] | |
| Difficulty in detecting pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. | Low cytokine production by the cells. | Increase the LPS concentration or the incubation time. Ensure the cell density is optimal for cytokine production. |
| Improper sample handling. | Collect cell culture supernatants and store them at -80°C if not analyzed immediately. Avoid multiple freeze-thaw cycles.[9] | |
| Issues with the ELISA kit or procedure. | Use a high-quality, validated ELISA kit and carefully follow the manufacturer's instructions.[10] Ensure proper washing steps and incubation times. |
Data Presentation
Table 1: Inhibitory Activity of this compound on Inflammatory Markers
| Parameter | Assay System | IC50 / Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50: 3.19 µM | [1][2] |
| iNOS Protein Expression | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1][2] |
| COX-2 Protein Expression | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1][2] |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant decrease | [1][2] |
| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Significant decrease | [1][2] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 6-well plate for Western blot) at a density that will result in 80-90% confluency at the time of the experiment.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours. Include a vehicle control (DMSO only).
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine analysis, 16-24 hours for protein expression).[3][7]
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the cells for protein extraction and subsequent Western blot analysis.
Nitric Oxide (NO) Measurement using Griess Assay
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[5]
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell culture supernatant from each treatment group.
-
Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess reagent to each well containing supernatant or standard.[5]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Cytokine Measurement by ELISA (e.g., TNF-α, IL-6)
-
Kit Selection: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α or IL-6).
-
Procedure: Follow the manufacturer's protocol precisely.[10][11][12] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and cell culture supernatants to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
iNOS and COX-2 Expression by Western Blot
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[7][13]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6][13][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Lambertellin and Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory properties of lambertellin, a natural compound, and diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is based on available experimental data to assist in the evaluation of their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activities of this compound and diclofenac on key inflammatory mediators. Direct comparison of potency should be approached with caution due to variations in experimental conditions across different studies.
| Parameter | This compound | Diclofenac | Cell Line / Assay System |
| Nitric Oxide (NO) Production Inhibition (IC50) | 3.19 µM[1][2] | ~159.1 µM | LPS-stimulated RAW 264.7 macrophages |
| Cyclooxygenase-2 (COX-2) Inhibition (IC50) | Not explicitly quantified, but significant inhibition of expression reported.[1][2] | 0.63 µM | Human Articular Chondrocytes |
| 0.103 µM | In vitro assay | ||
| 1 µM | LPS-stimulated J774.2 macrophages | ||
| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly inhibited[1][2] | Inhibited | LPS-stimulated RAW 264.7 macrophages |
| Interleukin-6 (IL-6) Production | Decreased[1][2] | No significant effect on LPS-induced production in some studies. | LPS-stimulated models |
| Interleukin-1β (IL-1β) Production | Decreased[1][2] | No significant effect on LPS-induced production in some studies. | LPS-stimulated models |
Experimental Methodologies
The following are detailed experimental protocols typical for the evaluation of anti-inflammatory activity, based on the methodologies reported in the cited literature for this compound.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (this compound or diclofenac) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot Analysis for iNOS and COX-2 Expression
After treatment, cells are lysed, and total protein is extracted. Protein concentrations are determined using a protein assay kit. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured using a microplate reader, and the cytokine concentrations are determined from a standard curve.
Visualizing the Mechanisms of Action
Experimental Workflow for In Vitro Anti-inflammatory Screening
References
Lambertellin vs. Curcumin: A Comparative Guide to Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of two natural compounds: lambertellin, a fungal metabolite, and curcumin, a polyphenol from Curcuma longa. The comparison is based on experimental data from in vitro studies, focusing on their effects on key inflammatory signaling pathways and mediators.
Overview of Anti-Inflammatory Activity
Inflammation is a critical biological response mediated by complex signaling networks. Two central pathways governing the expression of pro-inflammatory genes are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Both this compound and curcumin have been shown to exert their anti-inflammatory effects by modulating these pathways, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
This compound, isolated from the fungus Pycnoporus sanguineus, has demonstrated potent anti-inflammatory properties by inhibiting the production of NO and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. Its mechanism is tied to the suppression of both NF-κB and MAPK signaling[1].
Curcumin is a well-researched compound known for its pleiotropic anti-inflammatory effects. It targets multiple points within inflammatory pathways, including the inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκBα, and by modulating various upstream kinases[3][[“]][5][6]. Curcumin also attenuates the MAPK pathways (ERK, JNK, and p38), further contributing to its broad anti-inflammatory profile[7][8][9][10].
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the quantitative data on the inhibitory activities of this compound and curcumin on key inflammatory markers. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Curcumin | Cell Model |
| NO Production Inhibition (IC₅₀) | 3.19 µM[1] | ~5-20 µM (Range from various studies) | RAW 264.7 Macrophages |
| iNOS Expression | Significantly Inhibited[1] | Significantly Inhibited[9][11] | RAW 264.7 Macrophages |
| COX-2 Expression | Significantly Inhibited[1] | Significantly Inhibited[9][11] | RAW 264.7 Macrophages / Various |
| Pro-inflammatory Cytokines | Decreased IL-6, IL-1β[1] | Decreased TNF-α, IL-1β, IL-6, IL-8[3][12] | RAW 264.7 Macrophages / Various |
Comparison of Mechanistic Targets
Both compounds target the core inflammatory signaling pathways, but their precise molecular interactions may differ.
| Target Pathway | This compound | Curcumin |
| NF-κB Pathway | Modulates activation[1] | Inhibits IKK, prevents IκBα degradation, blocks p65 nuclear translocation[[“]][5][6] |
| MAPK Pathway | Modulates activation of ERK, JNK, p38[1] | Inhibits phosphorylation of ERK, JNK, p38[7][8][9][10] |
| Upstream Regulators | Not extensively detailed | Can modulate upstream regulators like PI3K/Akt and PPARγ[[“]][13] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK pathways by this compound and Curcumin.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.
Experimental Protocols
The following are generalized protocols based on methodologies commonly cited in the literature for evaluating the anti-inflammatory effects of compounds like this compound and curcumin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis) at a density of ~2 x 10⁵ cells/mL.
-
Allow cells to adhere for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound, Curcumin, or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Introduce the inflammatory stimulus by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for phosphorylation studies).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in cell lysates to assess the expression or phosphorylation status of key signaling molecules (e.g., iNOS, COX-2, p-p65, p-ERK).
-
Protocol:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-p-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after the 24-hour incubation period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Typically, this involves adding the supernatant to a 96-well plate pre-coated with a capture antibody.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
-
References
- 1. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 12. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
Lambertellin's Antimicrobial Potential: A Comparative Analysis with Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Lambertellin, a naturally occurring naphthoquinone derivative, has garnered interest for its potential biological activities. This guide provides a comparative analysis of the antimicrobial properties of this compound and its chemical class (naphthoquinones) against those of established commercial antibiotics. Due to a lack of publicly available direct comparative studies on this compound's antimicrobial activity, this guide draws upon data from structurally similar naphthoquinone compounds and provides a framework for evaluation.
Executive Summary
Data Presentation: Antimicrobial Activity Comparison
The following tables summarize the available MIC values for this compound analogs (naphthoquinones) and commercial antibiotics against key bacterial and fungal pathogens. It is crucial to note that these are not direct comparisons and that the activity of this compound itself may vary.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli |
| Naphthoquinone Analogs | ||
| 1,4-Naphthoquinone hybrids[1] | 15.6 - 500 | 15.6 - 500 |
| Commercial Antibiotics | ||
| Penicillin G[2] | 0.4 - 24 | Not applicable |
| Ciprofloxacin[3][4] | 0.6 | 0.013 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Compound/Antibiotic | Candida albicans | Aspergillus niger |
| Naphthoquinone Analogs | ||
| 2,3-dibromonaphthalene-1,4-dione[5][6] | 1.56 - 6.25 | Not available |
| Commercial Antibiotics | ||
| Fluconazole[7][8] | 0.5 - 8 | >64 |
| Amphotericin B[9][10] | 0.0625 - 4 | 1 - 2 |
Experimental Protocols
The determination of MIC and MBC values is fundamental in assessing antimicrobial efficacy. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound or antibiotic) stock solution
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate wells containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no antimicrobial) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an antimicrobial-free agar plate.
-
The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualization
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Proposed Antimicrobial Signaling Pathway of Naphthoquinones
Caption: Proposed antimicrobial mechanism of action for naphthoquinones.
Mechanism of Action
The antimicrobial activity of naphthoquinones, including potentially this compound, is believed to be multifactorial. A primary mechanism involves the generation of reactive oxygen species (ROS) within the microbial cell.[1] This oxidative stress can lead to damage of vital cellular components such as DNA and proteins, ultimately resulting in cell death.
Another proposed mechanism is the disruption of the microbial cell membrane.[5][6] Naphthoquinones may interfere with the membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell lysis. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the cell membrane.
References
- 1. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Lambertellin's Bioactivity Versus Other Fungal Metabolites
In the quest for novel therapeutic agents, fungal metabolites have emerged as a prolific source of structurally diverse and biologically active compounds. Among these, lambertellin has demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of this compound against other prominent fungal metabolites, supported by experimental data. The focus of this comparison is on anti-inflammatory effects, due to the availability of quantitative data for this compound in this area. While other bioactivities such as cytotoxic, antimicrobial, and antioxidant effects are crucial, a direct quantitative comparison for this compound is limited in the current scientific literature.
Comparative Bioactivity Data
The following tables summarize the anti-inflammatory activity of this compound and other selected fungal metabolites. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons within a single study are not available. Therefore, variations in experimental conditions should be considered when interpreting these results.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
| Fungal Metabolite | Source Organism | Assay System | IC50 (µM) | Reference |
| This compound | Pycnoporus sanguineus | LPS-stimulated RAW 264.7 macrophages | 3.19 | [1] |
| Phomosterol A | Dothiorella sp. | LPS-stimulated RAW 264.7 macrophages | 4.6 | |
| Asperversiamide G | Aspergillus versicolor | iNOS inhibition | 5.39 | |
| Viridicatol | Penicillium sp. | LPS-stimulated RAW 264.7 macrophages | 46.03 |
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
| Fungal Metabolite | Source Organism | Target Enzyme | IC50 (µM) | Reference |
| This compound | Pycnoporus sanguineus | COX-2 | Inhibition observed, specific IC50 not provided | [1] |
| Azelaic Acid | Fusarium solani | COX-2 | 2.21 | |
| Azelaic Acid | Fusarium solani | COX-1 | 11.62 | |
| Fusaric Acid | Fusarium solani | COX-2 | 4.81 | |
| Fusaric Acid | Fusarium solani | COX-1 | 3.87 | |
| Viridicatol | Penicillium sp. | COX-2 | 30.37 |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below. These protocols are generalized from standard laboratory practices and the cited literature.
Determination of Nitric Oxide (NO) Production Inhibition
The inhibitory effect on NO production is a common indicator of anti-inflammatory activity. This assay is typically performed using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2][3] The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of the fungal metabolites on the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6][7][8]
-
Cell Lysis: After treatment with the test compounds and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
ELISA is employed to quantify the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), in the cell culture supernatants.[9][10][11][12]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The cell culture supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: An enzyme conjugate, such as streptavidin-HRP, is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine in the samples is determined by comparison with the standard curve.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the experimental workflow for evaluating anti-inflammatory activity and the signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing the anti-inflammatory activity of fungal metabolites.
Caption: this compound's modulation of MAPK and NF-κB signaling pathways to reduce inflammation.[1]
Conclusion
This compound exhibits potent anti-inflammatory activity, with an IC50 value for NO inhibition that is comparable to or more potent than several other studied fungal metabolites. Its mechanism of action involves the modulation of the MAPK and NF-κB signaling pathways, key regulators of the inflammatory response.[1] While the available data positions this compound as a promising anti-inflammatory lead compound, further head-to-head studies are warranted to comprehensively evaluate its bioactivity profile against a wider range of fungal metabolites and to explore its potential in other therapeutic areas. The lack of quantitative data on the cytotoxic, antimicrobial, and antioxidant properties of this compound remains a significant gap in the current understanding of its full biological potential. Future research should aim to address these areas to provide a more complete picture of this compound's therapeutic promise.
References
- 1. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 2.7. Detection of Proteins Expression (iNOS, COX-2, NF-κB, VEGF, and TGF-β) via Western Blot [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. krishgen.com [krishgen.com]
- 11. bmgrp.com [bmgrp.com]
- 12. elkbiotech.com [elkbiotech.com]
Safety Operating Guide
Navigating the Safe Disposal of Lambertellin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of Lambertellin, a quinone-based compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Core Principles of Chemical Waste Management
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. All chemical waste must be handled under the assumption that it is hazardous unless confirmed otherwise by reliable data. For a compound like this compound, which may have physiologically active properties, stringent adherence to disposal protocols is paramount.
Step-by-Step Disposal Procedures for this compound
The following steps outline the recommended procedure for the disposal of this compound waste. This process should be conducted by trained personnel familiar with handling chemical waste.
-
Characterize the Waste:
-
Solid Waste: Includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., weigh boats, spatulas).
-
Liquid Waste: Consists of solutions containing this compound, solvents used for cleaning contaminated glassware, and any reaction mixtures.
-
-
Segregate the Waste:
-
Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Solid and liquid waste must be collected in separate, clearly labeled containers.
-
-
Container Selection and Labeling:
-
Use only approved, chemically resistant containers for waste collection.[1]
-
Containers must be in good condition, with secure, leak-proof lids.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant"). The date of accumulation should also be included.
-
-
Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are tightly closed when not in use.[2]
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once a waste container is full, or if it has been in storage for a predetermined time limit set by your institution, arrange for its disposal through your organization's Environmental Health and Safety (EHS) or Hazardous Waste Management department.[1][3]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[3][4]
-
Emergency Procedures for this compound Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult the Safety Data Sheet (SDS): The SDS provides specific information on handling spills. While a specific SDS for this compound was not found, general procedures for chemical spills should be followed.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, before attempting to clean up a spill.[5]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[2][4][5]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[4][5]
-
Clean the affected area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management policies and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS for a specific compound like this compound is not available, treat the substance as hazardous and consult with your EHS department for guidance.
References
Personal protective equipment for handling Lambertellin
FOR RESEARCH USE ONLY. Not for medicinal or diagnostic use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lambertellin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound and to provide a clear operational plan for its use in a laboratory setting.
Compound Data
| Property | Value | Source |
| CAS Number | 28980-51-0 | [1] |
| Molecular Formula | C₁₄H₈O₅ | [1] |
| Molecular Weight | 256.21 g/mol | [1] |
| Biological Activity | Antibiotic, antifungal, anti-inflammatory. Modulates MAPK and NF-κB signaling pathways. | [1][2] |
| IC₅₀ | 3.19 µM for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. | [2] |
| Storage | Store under recommended conditions as per the Certificate of Analysis. In the absence of specific instructions, store in a cool, dry, well-ventilated area away from incompatible substances.[3] | - |
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of dust or aerosols. |
Operational Plan: Handling and Use
3.1. General Handling
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Minimize dust generation and accumulation.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Keep the container tightly closed when not in use.[3]
3.2. Experimental Protocol: In Vitro Anti-Inflammatory Assay
The following is a general protocol for assessing the anti-inflammatory activity of this compound in RAW 264.7 macrophage cells, based on published research.[2]
-
Cell Culture: Culture RAW 264.7 macrophage cells in an appropriate medium and conditions.
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.
-
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a specified period to allow for the inflammatory response and the effect of this compound to occur.
-
Analysis:
-
Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.
-
Assess the expression of pro-inflammatory markers such as iNOS and COX-2 via methods like Western blotting or qPCR.
-
Determine cell viability using an MTT assay to rule out cytotoxic effects.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. In the absence of specific guidelines for this compound, follow the general procedures for chemical waste disposal.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable labware (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
The container must be properly labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.
-
Do not dispose of solutions containing this compound down the drain.[4]
-
-
Contaminated Items:
-
Lab coats and other reusable protective equipment that become contaminated should be decontaminated before reuse or disposed of as hazardous waste.[3]
-
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the MAPK and NF-κB signaling pathways in response to an inflammatory stimulus like LPS.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound from Pycnoporus sanguineus MUCL 51321 and its anti-inflammatory effect via modulation of MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
